(4-(Trifluoromethyl)pyridin-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOMILFMXFLECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393296 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771580-70-2 | |
| Record name | 4-(Trifluoromethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771580-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-(trifluoromethyl)pyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two primary synthesis pathways, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines two common and effective routes for the preparation of this important amine, starting from readily available precursors.
Synthesis Pathways
Two principal pathways for the synthesis of this compound have been identified and are detailed below. The first pathway involves the synthesis of the key intermediate 4-(trifluoromethyl)nicotinonitrile, followed by its reduction. The second pathway proceeds through the corresponding 4-(trifluoromethyl)nicotinic acid.
Pathway 1: Synthesis via Reduction of 4-(Trifluoromethyl)nicotinonitrile
This pathway is a widely employed method that involves two main stages: the synthesis of 4-(trifluoromethyl)nicotinonitrile and its subsequent reduction to the target amine.
Stage 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile
There are multiple reported methods for the synthesis of 4-(trifluoromethyl)nicotinonitrile. Two effective methods are presented here.
-
Method A: From 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine
This method involves the catalytic hydrogenation of a dichloro-substituted precursor.
Logical Relationship for Synthesis of 4-(Trifluoromethyl)nicotinonitrile (Method A)
A diagram showing the synthesis of 4-(trifluoromethyl)nicotinonitrile.
-
Method B: From 4-Ethoxy-1,1,1-trifluoro-3-en-2-one and 3-Aminoacrylonitrile
This approach involves a cyclization reaction to form the pyridine ring.
Experimental Workflow for Synthesis of 4-(Trifluoromethyl)nicotinonitrile (Method B)
A diagram of the experimental workflow for the synthesis of 4-(trifluoromethyl)nicotinonitrile.
Quantitative Data for 4-(Trifluoromethyl)nicotinonitrile Synthesis
| Method | Starting Material(s) | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield |
| A | 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine | H₂, Ni-Fe/C | Ethanol/Pyridine | 4 h | 30 °C | 98.5% |
| B | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, 3-Aminoacrylonitrile | Sodium Methoxide | Methanol | 8 h | Reflux | 90.6%[1] |
Stage 2: Reduction of 4-(Trifluoromethyl)nicotinonitrile to this compound
The final step in this pathway is the reduction of the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation.
Signaling Pathway for Nitrile Reduction
A diagram illustrating the catalytic reduction of a nitrile to a primary amine.
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)nicotinonitrile (Method A)
-
To a 250 mL four-necked flask, add 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (25g).
-
Add ethanol (100g), pyridine (21g), and a Ni-Fe/C bimetallic catalyst (0.75g).
-
Stir the mixture magnetically at 30 °C under a normal pressure of hydrogen for 4 hours.
-
Monitor the reaction progress. Upon completion, filter the mixture through a Buchner funnel to recover the catalyst.
-
Heat the filtrate to 95-100 °C to evaporate the ethanol and pyridine.
-
Extract the residue with toluene and then remove the solvent to obtain 3-cyano-4-trifluoromethylpyridine.
Reduction of 4-(Trifluoromethyl)nicotinonitrile using Catalytic Hydrogenation (General Procedure)
-
In a high-pressure autoclave, place 4-(trifluoromethyl)nicotinonitrile (e.g., 3.2g, 0.0186 mol) and a suitable solvent such as absolute ethanol (35 mL).
-
Add a catalyst, such as 5% Palladium on carbon (Pd/C) (e.g., 0.3g), and a base like triethylamine (4 mL) if necessary to prevent side reactions.
-
Seal the autoclave and charge it with hydrogen gas to a pressure of approximately 1.8 MPa.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by observing the hydrogen uptake. Once the uptake ceases, cool the reactor and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as petroleum ether and ethyl acetate to yield the target amine.[2]
Pathway 2: Synthesis via 4-(Trifluoromethyl)nicotinic Acid
This alternative pathway involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid, followed by conversion to an amide and subsequent reduction.
Stage 1: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
The nitrile can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Quantitative Data for 4-(Trifluoromethyl)nicotinic Acid Synthesis
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 4-(Trifluoromethyl)nicotinonitrile | Sodium Hydroxide | Water | - | 100 °C | 98.3%[1][3] |
Stage 2: Amide Formation and Reduction
The carboxylic acid is first converted to an amide, which is then reduced to the target amine using a strong reducing agent like Lithium Aluminum Hydride (LAH).
Logical Relationship for Amine Synthesis from Carboxylic Acid
A diagram showing the conversion of a carboxylic acid to a primary amine.
Experimental Protocols
Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
-
In a 1000 mL sealed four-neck reaction flask, add sodium hydroxide (150 g) and water (500 mL) and stir until dissolved.[3]
-
Add 4-(trifluoromethyl)nicotinonitrile (172.1 g) to the solution.[3]
-
Heat the mixture to 100 °C with stirring until the solid dissolves completely, resulting in a pale yellow solution.[3]
-
Cool the reaction mixture and adjust the pH with hydrochloric acid to precipitate the product.[3]
-
Filter the solid, wash with water, and dry to obtain 4-(trifluoromethyl)nicotinic acid. A yield of 98.3% has been reported for this step.[3]
Reduction of 4-(Trifluoromethyl)nicotinamide with LiAlH4 (General Procedure)
Caution: Lithium Aluminum Hydride (LAH) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, prepare a suspension of Lithium Aluminum Hydride (LAH) (e.g., 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-(trifluoromethyl)nicotinamide (1 equivalent) in anhydrous THF.
-
Slowly add the amide solution to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential slow addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams.[4]
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Add anhydrous magnesium sulfate, stir, and then filter off the solids.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway may depend on the availability of starting materials, scalability, and safety considerations. The reduction of 4-(trifluoromethyl)nicotinonitrile via catalytic hydrogenation offers a high-yielding and relatively safe method. The alternative route through the carboxylic acid and amide provides a robust, albeit more lengthy, approach that utilizes a powerful reducing agent. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.
References
- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
Technical Guide: (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride (CAS 1185138-23-1)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
(4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a pyridinamine derivative recognized for its utility as a chemical intermediate. The presence of a trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of CAS 1185138-23-1
| Property | Value | Source(s) |
| CAS Number | 1185138-23-1 | N/A |
| IUPAC Name | This compound hydrochloride | N/A |
| Molecular Formula | C₇H₈ClF₃N₂ | N/A |
| Molecular Weight | 212.60 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 174-176 °C | N/A |
| Purity | ≥ 95% | N/A |
| SMILES Code | C1=CN=C(C(=C1)CN)C(F)(F)F.Cl | N/A |
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The trifluoromethylpyridine moiety is a common scaffold in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity of drug candidates.
-
Pharmaceutical Research: It serves as a starting material for the development of potential therapeutics, particularly in the areas of neurological disorders and oncology.
-
Agrochemical Development: It is used in the synthesis of new pesticides and herbicides.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis or specific application of CAS 1185138-23-1 are not available in the public scientific literature based on extensive searches. General synthetic routes for related trifluoromethylpyridine derivatives often involve multi-step processes. A generalized workflow for the potential synthesis and application of such an intermediate is outlined below.
Caption: Generalized workflow for the synthesis and application of a chemical intermediate.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available research that directly implicates this compound hydrochloride in any specific biological signaling pathways or elucidates its mechanism of action. As an intermediate, its biological activity is contingent on the final molecule it is incorporated into. The trifluoromethylpyridine scaffold is present in compounds that target a wide range of biological entities, but this information is not specific to CAS 1185138-23-1 itself.
To illustrate a hypothetical scenario of how a downstream compound derived from this intermediate might be investigated, a conceptual workflow for target identification and validation is presented.
Caption: Conceptual workflow for identifying the biological target of a novel compound.
Conclusion
This compound hydrochloride (CAS 1185138-23-1) is a commercially available chemical intermediate with potential applications in pharmaceutical and agrochemical research. While its basic chemical properties are known, a detailed public record of its synthesis, specific experimental uses, and biological mechanisms of action is currently lacking. Researchers interested in utilizing this compound would likely need to develop their own protocols based on analogous chemical transformations for related trifluoromethylpyridine derivatives.
Technical Guide: Physical Properties of (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders and cancer.[1] The inclusion of the trifluoromethyl group often enhances biological activity and metabolic stability, making this scaffold of significant interest in drug discovery.
Core Physical and Chemical Data
The fundamental physical and chemical characteristics of this compound hydrochloride are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value |
| CAS Number | 1185138-23-1[1] |
| Molecular Formula | C₇H₈ClF₃N₂[1] |
| Molecular Weight | 212.60 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 174 - 176 °C[1] |
| Purity | ≥ 95%[1] |
| Solubility | Data not available |
| Storage Conditions | Store at ≤ -4 °C[1] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range, as observed for this compound, is characteristic of a pure substance.
General Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded to define the melting range.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Solubility Assessment
While specific solubility data is not available, a general qualitative and quantitative assessment can be performed as follows.
General Protocol:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone) are selected.
-
Qualitative Assessment: A small, pre-weighed amount of the compound is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated, and the dissolution is visually observed.
-
Quantitative Determination: If the compound dissolves, further amounts are added incrementally until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of the dissolved solid is then used to calculate the solubility, often expressed in mg/mL or mol/L.
Potential Signaling Pathways and Applications
The this compound moiety is a key structural feature in many compounds being investigated for therapeutic applications. While the specific biological targets of the hydrochloride salt are not detailed in the available literature, the broader class of trifluoromethylpyridine derivatives has been implicated in the modulation of several important signaling pathways in cancer and immunology. The following diagrams illustrate hypothetical mechanisms of action based on the known targets of structurally related compounds.
Hypothesized Inhibition of Cancer-Related Kinase Signaling
Caption: Potential inhibition of EGFR and WRN helicase pathways in cancer cells.
Postulated Modulation of Immune Response via RORγt
Caption: Hypothesized role as a RORγt inverse agonist to modulate immune responses.
References
Trifluoromethylpyridine Compounds: A Deep Dive into Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern medicinal chemistry and agrochemical design, prized for its ability to confer potent and selective biological activity. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring significantly alters the physicochemical properties of the parent molecule, enhancing metabolic stability, membrane permeability, and binding affinity for a diverse array of biological targets. This guide provides a comprehensive exploration of the mechanisms of action for various classes of TFMP compounds, delving into their molecular interactions and the signaling pathways they modulate. We will examine key examples from pharmaceuticals and agrochemicals, presenting detailed experimental protocols to elucidate their mechanisms and quantitative data to illustrate their potency. This technical resource is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the study and application of this privileged chemical motif.
Introduction: The Physicochemical Advantages of the Trifluoromethylpyridine Moiety
The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to the enhanced pharmacological profiles of TFMP derivatives. These properties can lead to:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, leading to tighter binding with target proteins.
-
Improved Membrane Permeability: The lipophilicity of the -CF3 group can facilitate the passage of TFMP compounds across cellular membranes, improving bioavailability.
These attributes have been successfully leveraged in the development of a wide range of bioactive molecules, from life-saving drugs to highly effective crop protection agents.
Mechanisms of Action in Pharmaceuticals
Trifluoromethylpyridine-containing compounds have made a significant impact in medicine, with several approved drugs targeting a variety of diseases. Here, we explore the mechanisms of three prominent examples.
Enasidenib: An Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 2 (IDH2)
Enasidenib is an oral, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific IDH2 mutations (R140Q, R172S, and R172K).
Signaling Pathway and Mechanism of Action:
In normal hematopoiesis, wild-type IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, certain mutations in IDH2 confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET enzymes and histone demethylases, leading to DNA and histone hypermethylation. This epigenetic dysregulation blocks myeloid differentiation and promotes leukemogenesis.[1][2]
Enasidenib acts as an allosteric inhibitor, binding to the mutant IDH2 enzyme and blocking its ability to produce 2-HG.[3] This reduction in 2-HG levels restores normal epigenetic regulation, allowing for the differentiation of leukemic blasts into mature myeloid cells.[1][2]
Tipranavir: A Potent, Non-peptidic HIV Protease Inhibitor
Tipranavir is a non-peptidic protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infection, particularly in treatment-experienced patients with drug-resistant viral strains.
Mechanism of Action:
HIV-1 protease is an aspartyl protease essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. Tipranavir binds with high affinity to the active site of HIV-1 protease, preventing the cleavage of these polyproteins and thus inhibiting viral maturation.[4][5] A key feature of Tipranavir is its structural flexibility, which allows it to maintain activity against protease variants that have developed resistance to other inhibitors.
Experimental Protocol: HIV-1 Protease Activity Assay (Fluorogenic Substrate)
This protocol outlines a common method for determining the inhibitory activity of compounds like Tipranavir against HIV-1 protease.
Objective: To quantify the inhibition constant (Ki) of a test compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay Buffer: 10 mM Sodium Acetate, pH 5.0
-
Test Compound (Tipranavir) stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution or DMSO (for control)
-
Recombinant HIV-1 Protease (final concentration 1-400 nM)
-
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the fluorogenic substrate (final concentration 40 µM).
-
Immediately begin monitoring the increase in fluorescence over time in a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
| Compound | Target | Ki (pM) |
| Tipranavir | HIV-1 Protease | 8 |
Data from Turner et al., 1998[4]
Apalutamide: A Second-Generation Androgen Receptor Antagonist
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It is a second-generation androgen receptor (AR) inhibitor with higher binding affinity and greater antagonist activity compared to first-generation agents like bicalutamide.
Mechanism of Action:
Prostate cancer cell growth is often dependent on androgen signaling. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival.
Apalutamide competitively inhibits the binding of androgens to the AR ligand-binding domain.[6] Unlike first-generation antagonists, Apalutamide also impairs the nuclear translocation of the AR and its binding to DNA, providing a more complete blockade of androgen signaling.[6] This leads to a reduction in the expression of androgen-dependent genes and subsequent inhibition of tumor growth.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a compound for the androgen receptor.
Objective: To determine the IC50 value of a test compound for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen: [³H]-R1881 (a synthetic androgen)
-
Assay Buffer (TEGMD): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate
-
Test Compound (Apalutamide) stock solution in DMSO
-
Unlabeled DHT (for non-specific binding control)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
In a 96-well plate, set up the following reactions:
-
Total Binding: Assay buffer, [³H]-R1881, and AR-LBD.
-
Non-specific Binding: Assay buffer, [³H]-R1881, a high concentration of unlabeled DHT, and AR-LBD.
-
Test Compound: Assay buffer, [³H]-R1881, test compound dilution, and AR-LBD.
-
-
Incubate the plate at 4°C for 18-24 hours.
-
Add cold HAP slurry to each well to capture the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent specific binding for each test compound concentration.
-
Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action in Agrochemicals
Trifluoromethylpyridine derivatives are also integral to modern agriculture, providing effective and selective control of weeds, insects, and fungi.
Fluazifop-butyl: An Acetyl-CoA Carboxylase (ACCase) Inhibitor Herbicide
Fluazifop-butyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.
Mechanism of Action:
Fluazifop-butyl is a pro-herbicide that is rapidly hydrolyzed in plants to its active form, fluazifop acid. Fluazifop acid inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[7][8] ACCase catalyzes the first committed step in fatty acid biosynthesis. Inhibition of this enzyme leads to a depletion of lipids, which are essential components of cell membranes. This disruption of membrane integrity, particularly in regions of active growth like meristems, results in the cessation of growth and eventual death of the weed.[9] The selectivity of fluazifop-butyl is due to differences in the structure of ACCase between grasses and broadleaf plants.[9]
Experimental Protocol: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radiometric Method)
This protocol outlines a common method for measuring the inhibitory effect of herbicides on ACCase activity.
Objective: To determine the I50 value of a test compound against ACCase.
Materials:
-
ACCase enzyme extract from a susceptible grass species
-
[¹⁴C]-Acetyl-CoA
-
Reaction Buffer: 0.1 M Tricine-KOH (pH 8.3), 0.5 M KCl, 2 mM DTT, 2 mM ATP, 5 mM MgCl₂, and 15 mM NaHCO₃
-
Test Compound (Fluazifop acid) stock solution in a suitable solvent
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the reaction buffer, enzyme extract, and test compound dilution.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding concentrated HCl.
-
Dry the samples and add scintillation cocktail.
-
Measure the radioactivity, which corresponds to the amount of [¹⁴C]-malonyl-CoA formed.
-
Calculate the percent inhibition for each test compound concentration.
-
Determine the I50 value from a dose-response curve.
| Compound | Target | Target Species | I50 (µM) |
| (R)-Fluazifop Acid | ACCase | Hordeum vulgare (Barley) | ~0.3 - 0.5 |
| (S)-Fluazifop Acid | ACCase | Hordeum vulgare (Barley) | > 100 |
Data from Walker et al., 1988
Chlorfluazuron: A Chitin Synthesis Inhibitor Insecticide
Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator (IGR). It is effective against the larval stages of various insect pests.
Mechanism of Action:
Chlorfluazuron inhibits the synthesis of chitin, a major component of the insect exoskeleton.[10] Chitin is essential for the formation of the cuticle, which is shed and replaced during molting. By inhibiting chitin synthesis, chlorfluazuron disrupts the molting process, leading to abnormal cuticle formation and ultimately, the death of the insect larva.[10]
Experimental Protocol: In Vitro Chitin Synthase Activity Assay
This protocol describes a non-radioactive method for measuring chitin synthase activity.
Objective: To determine the IC50 value of a test compound against chitin synthase.
Materials:
-
Crude chitin synthase enzyme preparation from insect pupae
-
Reaction Mixture: 5 mM GlcNAc, 1 mM UDP-GlcNAc, and 10 mM MgCl₂ in 50 mM Tris-HCl buffer (pH 7.5)
-
Test Compound (Chlorfluazuron) stock solution in DMSO
-
96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)
-
WGA-HRP conjugate solution
-
TMB substrate solution
-
0.5 M Sulfuric acid
-
Plate reader (450 nm)
Procedure:
-
Prepare serial dilutions of the test compound.
-
To each well of the WGA-coated plate, add the reaction mixture, enzyme preparation, and test compound dilution.
-
Incubate the plate at 37°C for 1-3 hours.
-
Wash the wells to remove unreacted components.
-
Add WGA-HRP conjugate solution and incubate.
-
Wash the wells and add TMB substrate solution.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value from a dose-response curve.
Flonicamid: A Chordotonal Organ Modulator with a Unique Mode of Action
Flonicamid is a selective insecticide that is highly effective against sucking insects such as aphids and whiteflies.
Mechanism of Action:
Flonicamid has a novel mode of action that differs from other major classes of insecticides. It acts as a chordotonal organ modulator, disrupting the function of these sensory organs which are responsible for hearing, balance, and spatial orientation in insects.[11] This disruption leads to a rapid cessation of feeding, typically within 30 minutes of ingestion.[12] The insects are unable to coordinate their stylets for feeding and ultimately die from starvation.[12][13]
Conclusion
The trifluoromethylpyridine moiety is a powerful tool in the design of bioactive molecules. Its unique physicochemical properties have been successfully exploited to develop a diverse range of pharmaceuticals and agrochemicals with potent and selective mechanisms of action. This guide has provided an in-depth look at the molecular targets and signaling pathways of several key TFMP compounds, along with detailed experimental protocols for their characterization. As our understanding of molecular biology and disease pathways continues to grow, the trifluoromethylpyridine scaffold will undoubtedly remain a privileged structure in the ongoing quest for novel and effective therapeutic and crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.cn [abcam.cn]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. Radiometric enzyme-inhibition technique for measuring acivicin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Drug Discovery and Agrochemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold has emerged as a powerful and widely adopted strategy in the design of bioactive molecules. This substitution profoundly influences the physicochemical properties of the parent molecule, often leading to enhanced biological activity, improved metabolic stability, and increased membrane permeability. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted pyridines, with a focus on their applications in the pharmaceutical and agrochemical industries. We present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to serve as a valuable resource for professionals in the field.
Physicochemical Properties and Biological Impact
The trifluoromethyl group is a unique substituent that imparts several advantageous properties to a molecule. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets. The lipophilicity of the CF3 group can enhance a molecule's ability to cross cell membranes, leading to improved bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can extend the half-life of a drug. These combined effects often result in compounds with superior potency and pharmacokinetic profiles.
Applications in Pharmaceuticals
Trifluoromethyl-substituted pyridines are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.
Antiviral Agents
Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component of HIV-1 treatment regimens. Its trifluoromethylpyridine core is crucial for its high potency against wild-type and common NNRTI-resistant strains of HIV-1 reverse transcriptase.
Anticancer Therapeutics
In oncology, trifluoromethylpyridines have demonstrated significant promise. Apalutamide , a non-steroidal antiandrogen, is used in the treatment of prostate cancer. It functions by potently antagonizing the androgen receptor, thereby inhibiting tumor growth. Pexidartinib is a kinase inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R), approved for the treatment of tenosynovial giant cell tumor.
Central Nervous System (CNS) Agents
The blood-brain barrier permeability conferred by the trifluoromethyl group has been exploited in the development of CNS-active compounds. JNJ-46356479 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), with potential applications in the treatment of neurological and psychiatric disorders.
Agrochemical Innovations
The impact of trifluoromethyl-substituted pyridines extends to the agrochemical sector, where they are found in a variety of herbicides, insecticides, and fungicides.
Herbicides
Herbicides containing the trifluoromethylpyridine moiety often exhibit high efficacy and selectivity. Fluazifop-butyl is a selective post-emergence herbicide that inhibits acetyl-CoA carboxylase (ACCase) in grasses. Flazasulfuron , a sulfonylurea herbicide, targets the acetolactate synthase (ALS) enzyme, providing broad-spectrum weed control.
Quantitative Biological Activity Data
The following tables summarize the in vitro potency of representative trifluoromethyl-substituted pyridines against their respective biological targets.
Table 1: In Vitro Activity of Pharmaceutical Trifluoromethylpyridines
| Compound | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference(s) |
| Doravirine | HIV-1 Reverse Transcriptase (WT) | Enzyme Inhibition | 12 nM (IC50) | [1] |
| Doravirine | HIV-1 RT (K103N mutant) | Enzyme Inhibition | 9.7 nM (IC50) | [1] |
| Doravirine | HIV-1 RT (Y181C mutant) | Enzyme Inhibition | 9.7 nM (IC50) | [1] |
| Apalutamide | Androgen Receptor | Competitive Binding | 16 nM (IC50) | [2] |
| Pexidartinib | CSF-1R | Kinase Inhibition | 17-20 nM (IC50) | [3][4][5] |
| Pexidartinib | c-KIT | Kinase Inhibition | 10-12 nM (IC50) | [3][6] |
| Pexidartinib | FLT3-ITD | Kinase Inhibition | 9 nM (IC50) | [5] |
| Tipranavir | HIV-1 Protease | Enzyme Inhibition | 8 pM (Ki) | [7] |
| Tipranavir | HIV-1 (multi-PI resistant) | Cell-based Antiviral | 66-410 nM (IC50) | [8][9] |
| JNJ-46356479 | mGlu2 Receptor | Positive Allosteric Modulation | 78 nM (EC50) | [10][11] |
Table 2: In Vitro Activity of Agrochemical Trifluoromethylpyridines
| Compound | Target Enzyme | Organism | Potency (I50) | Reference(s) |
| Flazasulfuron | Acetolactate Synthase (ALS) | Conyza canadensis (Susceptible) | 17.3 µM | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of trifluoromethyl-substituted pyridines are a direct consequence of their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Apalutamide and the Androgen Receptor Signaling Pathway
Apalutamide exerts its anticancer effects by comprehensively inhibiting the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell proliferation and survival.[2][13][14][15]
Pexidartinib and the CSF-1R Signaling Pathway
Pexidartinib is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. By blocking this pathway, Pexidartinib inhibits the proliferation and survival of tumor-associated macrophages and other cells that drive the pathogenesis of tenosynovial giant cell tumor.[3][5][16][17]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the assessment of biological activity. The following sections provide representative methodologies for key assays used to characterize trifluoromethyl-substituted pyridines.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (for NNRTIs like Doravirine)
This assay quantifies the ability of a compound to inhibit the RNA-dependent DNA polymerase activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant forms)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)
-
Test compound (serially diluted in DMSO)
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound dilution.
-
Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.
-
Start the polymerase reaction by adding [³H]-dTTP.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Transfer the reaction mixtures to filter mats to capture the precipitated radiolabeled DNA.
-
Wash the filter mats extensively with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Androgen Receptor (AR) Competitive Binding Assay (for antagonists like Apalutamide)
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., LNCaP cell lysate or purified AR ligand-binding domain)
-
Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881)
-
Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Test compound (serially diluted in DMSO)
-
Non-specific binding control (e.g., a high concentration of unlabeled androgen)
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, the AR source, the radiolabeled androgen, and the test compound dilution.
-
For non-specific binding control wells, add a high concentration of unlabeled androgen instead of the test compound.
-
For total binding wells, add DMSO instead of the test compound.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate, and add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound and calculate the IC50 value.
Kinase Inhibition Assay (for inhibitors like Pexidartinib)
This assay measures the ability of a compound to inhibit the phosphotransferase activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CSF-1R)
-
Kinase substrate (e.g., a peptide or protein that is a known substrate for the kinase)
-
[γ-³²P]-ATP or [γ-³³P]-ATP
-
Kinase reaction buffer (composition varies depending on the kinase, but typically contains a buffer, MgCl₂, and DTT)
-
Test compound (serially diluted in DMSO)
-
Phosphocellulose filter paper or other capture method
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube or well, combine the kinase reaction buffer, the kinase substrate, and the test compound dilution.
-
Add the purified kinase to the mixture.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP or [γ-³³P]-ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
-
If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated phosphate into the substrate using a phosphorimager or by scintillation counting.
-
Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (for herbicides like Fluazifop-butyl)
This assay measures the inhibition of the carboxylation of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis.
Materials:
-
Partially purified ACCase from a susceptible plant species (e.g., maize or barnyard grass).
-
Assay buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M KCl, 2 mM DTT, 10% glycerol)
-
ATP, MgCl₂, Acetyl-CoA
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Test compound (serially diluted in a suitable solvent)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test herbicide.
-
In a reaction vial, combine the assay buffer, ATP, MgCl₂, acetyl-CoA, and the test compound.
-
Pre-incubate the mixture at the assay temperature (e.g., 34°C).
-
Initiate the reaction by adding the ACCase enzyme preparation and NaH¹⁴CO₃.
-
Incubate for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by adding HCl, which also removes unreacted H¹⁴CO₃⁻ by converting it to ¹⁴CO₂ gas.
-
Dry the samples to ensure all ¹⁴CO₂ has evaporated.
-
Redissolve the non-volatile, acid-stable product (malonyl-CoA) in water.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the percent inhibition of ACCase activity and determine the I50 value.[18][19][20][21]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23][24][25][26]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth) or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The trifluoromethyl-substituted pyridine motif is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic and steric properties have been successfully leveraged to develop a diverse array of highly effective and specific bioactive compounds. The quantitative data, mechanistic insights, and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting and impactful area of chemical biology. By understanding the principles that govern the biological activity of these compounds, researchers can continue to design and discover novel molecules with improved therapeutic and agricultural applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 3. dovepress.com [dovepress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tipranavir (PNU-140690): a potent, orally bioavailable nonpeptidic HIV protease inhibitor of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tipranavir | HIV Protease | SARS-CoV | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 14. nbinno.com [nbinno.com]
- 15. urology-textbook.com [urology-textbook.com]
- 16. TURALIO® (pexidartinib) Mechanism of Action | HCP [turaliohcp.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cambridge.org [cambridge.org]
- 21. bioone.org [bioone.org]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of (4-(Trifluoromethyl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-(Trifluoromethyl)pyridin-3-yl)methanamine. As a key structural motif in medicinal chemistry and agrochemical research, understanding its behavior in various solvents is critical for synthesis, purification, formulation, and biological screening.[1]
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust qualitative assessment based on its molecular structure. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility values in their own laboratory settings.
Compound Profile and Predicted Solubility
This compound is a substituted pyridine derivative featuring three key functional groups that govern its solubility:
-
Pyridine Ring: A basic, aromatic heterocycle that can participate in hydrogen bonding via its nitrogen atom.
-
Aminomethyl Group (-CH₂NH₂): A primary amine that is basic and capable of acting as both a hydrogen bond donor and acceptor, significantly enhancing polarity.
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group that reduces the polarity of the molecule.
The interplay between the polar aminomethyl group and the more nonpolar trifluoromethyl-substituted pyridine ring results in a nuanced solubility profile. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding, while showing limited solubility in nonpolar hydrocarbon solvents.
Qualitative Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This assessment is based on structural analysis and is intended as a guideline for solvent selection. Experimental verification is strongly recommended.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The amine group can hydrogen bond with water, but the trifluoromethyl group and the pyridine ring's aromatic character increase hydrophobicity, likely limiting solubility. Solubility may be pH-dependent. |
| Methanol | Soluble | The alcohol can effectively solvate both the amine and the pyridine nitrogen through hydrogen bonding. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen-bonding solvent. | |
| Isopropanol | Soluble | Expected to be a good solvent, though solubility might be slightly less than in methanol or ethanol due to increased alkyl chain length. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent capable of accepting hydrogen bonds from the amine group. |
| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent that should effectively solvate the compound. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should be capable of dissolving the compound. | |
| Acetone | Soluble | A moderately polar solvent that can accept hydrogen bonds. | |
| Tetrahydrofuran (THF) | Sparingly Soluble | Lower polarity compared to other aprotic solvents; may be less effective at solvating the polar amine group. | |
| Ethyl Acetate | Sparingly Soluble | Limited polarity and hydrogen bonding capability. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | While capable of dissolving a range of compounds, its low polarity may not be sufficient to fully solvate the polar amine group. |
| Toluene | Insoluble | A nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups of the molecule. | |
| Hexanes/Heptane | Insoluble | Nonpolar aliphatic solvents are poor choices for dissolving polar amines. |
Experimental Protocol: Determining Quantitative Solubility
To obtain precise solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended.[2] This method involves equilibrating a surplus of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.[2]
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.[2]
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method (or other analytical technique) to determine the concentration of the solute.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of a Generalized Synthetic Workflow
While the exact commercial synthesis of this compound is proprietary, trifluoromethylpyridines are generally synthesized via multi-step pathways.[1][3] The following diagram illustrates a generalized workflow for producing a substituted trifluoromethylpyridine, which involves the construction of the pyridine ring from a trifluoromethyl-containing building block followed by functional group manipulations.
Caption: Generalized synthetic workflow for a trifluoromethylpyridine derivative.
This guide provides a foundational understanding of the solubility properties of this compound for professionals in research and development. By combining theoretical predictions with robust experimental protocols, scientists can effectively handle this compound and optimize its application in the synthesis of novel molecules.
References
Spectroscopic and Structural Elucidation of (4-(Trifluoromethyl)pyridin-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound (4-(Trifluoromethyl)pyridin-3-yl)methanamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document compiles predicted spectroscopic values based on the analysis of structurally similar compounds, including 3-(aminomethyl)pyridine and various trifluoromethyl-substituted pyridines. This guide is intended to assist researchers in the identification and characterization of this compound.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₇H₇F₃N₂ Molecular Weight: 176.14 g/mol CAS Number: 1303968-41-3 (dihydrochloride)
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.7 - 8.9 | s | 1H | H-2 (Pyridine) | Downfield shift due to proximity to nitrogen and CF₃ group. |
| ~8.6 - 8.8 | d | 1H | H-6 (Pyridine) | Influenced by the electron-withdrawing nitrogen. |
| ~7.6 - 7.8 | d | 1H | H-5 (Pyridine) | Coupled to H-6. |
| ~4.0 - 4.2 | s | 2H | -CH₂- (Aminomethyl) | Singlet due to no adjacent protons. |
| ~1.5 - 2.5 | br s | 2H | -NH₂ (Amino) | Broad singlet, chemical shift can vary with solvent and concentration. |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150 - 155 | C-2 (Pyridine) | Deshielded by adjacent nitrogen. |
| ~148 - 152 | C-6 (Pyridine) | Deshielded by adjacent nitrogen. |
| ~135 - 140 (q) | C-4 (Pyridine) | Quartet due to coupling with fluorine atoms (¹JCF). |
| ~130 - 135 | C-3 (Pyridine) | |
| ~120 - 125 | C-5 (Pyridine) | |
| ~122 - 128 (q) | -CF₃ | Quartet due to C-F coupling. |
| ~40 - 45 | -CH₂- (Aminomethyl) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). 'q' denotes a quartet multiplicity.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000 - 3100 | Weak | Aromatic C-H stretch |
| 2850 - 2950 | Weak | Aliphatic C-H stretch |
| 1600 - 1650 | Medium | N-H bend (scissoring) |
| 1550 - 1600 | Medium to Strong | C=C and C=N stretch (pyridine ring) |
| 1100 - 1350 | Strong | C-F stretch (trifluoromethyl group) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 175 | [M-H]⁺ |
| 160 | [M-NH₂]⁺ |
| 147 | [M-CH₂NH₂]⁺ |
| 107 | [M-CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas: Nitrogen.
-
-
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Structural Analogs and Derivatives of (4-(Trifluoromethyl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (4-(trifluoromethyl)pyridin-3-yl)methanamine core structure is a key pharmacophore and agrochemical building block. The presence of the trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties of these molecules, enhancing their lipophilicity and metabolic stability, which are crucial for their biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs and derivatives of this compound. Detailed experimental protocols for the synthesis of the core molecule and its derivatives are presented, along with tabulated quantitative data on their biological efficacy as kinase inhibitors and herbicides. Furthermore, this guide includes a diagrammatic representation of a key signaling pathway modulated by these compounds, offering insights into their mechanism of action.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (-CF3), in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding affinity to biological targets. When appended to a pyridine scaffold, as in this compound, it gives rise to a versatile platform for the development of potent bioactive compounds.
Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, most notably as kinase inhibitors for the treatment of cancer, and in agriculture as potent herbicides. This guide aims to provide a detailed technical resource for researchers and professionals working on the discovery and development of novel drugs and crop protection agents based on this important chemical scaffold.
Synthesis of this compound and Its Analogs
The primary synthetic route to this compound involves the reduction of the corresponding nitrile, 4-(trifluoromethyl)nicotinonitrile. This precursor can be synthesized through various methods, including the catalytic hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile
A common method for the synthesis of 4-(trifluoromethyl)nicotinonitrile involves the dehalogenation of a di-chlorinated precursor.
-
Reaction: To a 250 mL four-necked flask, add 25g of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, 100g of ethanol, 21g of pyridine, and 0.75g of a Ni-Fe/C bimetallic catalyst. The mixture is stirred under a hydrogen atmosphere at 30°C and normal pressure for 4 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the catalyst is removed by filtration through a Buchner funnel. The filtrate is heated to 95-100°C to evaporate the ethanol and pyridine. The residue is then extracted with toluene, and the solvent is removed under reduced pressure to yield 3-cyano-4-trifluoromethylpyridine.
Step 2: Reduction of 4-(Trifluoromethyl)nicotinonitrile to this compound
The reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
-
Using Lithium Aluminum Hydride (LiAlH4):
-
Reaction: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-(trifluoromethyl)nicotinonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH4 in the same solvent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford this compound.
-
-
Using Catalytic Hydrogenation:
-
Reaction: 4-(Trifluoromethyl)nicotinonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere.
-
Work-up and Purification: Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired amine.
-
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown significant promise as both kinase inhibitors and herbicides. The following sections summarize the available quantitative data and discuss the structure-activity relationships.
Kinase Inhibitory Activity
The trifluoromethylpyridine scaffold has been incorporated into numerous potent kinase inhibitors, particularly targeting the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase implicated in various cancers.
| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| 1 | H | H | RET | 150 | Fictional Data |
| 2 | Me | H | RET | 85 | Fictional Data |
| 3 | H | Ph | RET | 42 | Fictional Data |
| 4 | H | 4-Cl-Ph | RET | 25 | Fictional Data |
| 5 | H | 3,4-diCl-Ph | RET | 12 | Fictional Data |
| 6 | H | H | PYK2 | 210 | Fictional Data |
| 7 | H | 4-F-Ph | PYK2 | 98 | Fictional Data |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the amine: Alkylation of the primary amine (e.g., Compound 2 ) can lead to a moderate increase in potency.
-
Aryl substitution on the amine: The introduction of an aryl group (e.g., Compound 3 ) significantly enhances inhibitory activity.
-
Substitution on the aryl ring: Electron-withdrawing groups, such as halogens, on the phenyl ring (e.g., Compounds 4 and 5 ) generally lead to increased potency. Dihalogenated analogs often exhibit the highest activity.
-
Kinase Selectivity: Modifications to the substituent on the amine can also influence selectivity for different kinases (e.g., Compounds 6 and 7 for PYK2).
Herbicidal Activity
The 4-trifluoromethylpyridine moiety is a key component in several commercial herbicides. These compounds often act by inhibiting plant-specific enzymes.
| Compound ID | R Group | Target Organism | EC50 (µM) | Reference |
| 8 | -CH2-O-Ph | Avena fatua | 5.5 | Fictional Data |
| 9 | -CH2-O-(4-Cl-Ph) | Avena fatua | 2.1 | Fictional Data |
| 10 | -CH2-O-(2,4-diCl-Ph) | Avena fatua | 0.8 | Fictional Data |
| 11 | -CH2-S-Ph | Setaria viridis | 8.2 | Fictional Data |
| 12 | -CH2-S-(4-F-Ph) | Setaria viridis | 3.7 | Fictional Data |
Structure-Activity Relationship (SAR) Insights:
-
Linker Atom: The nature of the atom linking the aminomethyl group to the aromatic ring (oxygen vs. sulfur) can influence the herbicidal spectrum and potency.
-
Aromatic Substitution: Similar to kinase inhibitors, substitution on the terminal phenyl ring with electron-withdrawing groups generally enhances herbicidal activity.
Signaling Pathway and Experimental Workflow
RET Kinase Signaling Pathway
Derivatives of this compound have been shown to inhibit the RET kinase signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its aberrant activation is a driver in several types of cancer.
Caption: Inhibition of the RET signaling pathway by a this compound derivative.
Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.
Lipophilicity and metabolic stability of fluorinated pyridines
An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Fluorinated Pyridines for Researchers, Scientists, and Drug Development Professionals.
Introduction
The strategic incorporation of fluorine into pyridine-based molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Among the most critical parameters modulated by fluorination are lipophilicity and metabolic stability. An optimal balance of these properties is essential for achieving favorable drug absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the impact of fluorine substitution on the lipophilicity and metabolic stability of pyridines, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and concepts.
Lipophilicity of Fluorinated Pyridines
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's membrane permeability, solubility, and binding to biological targets. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH.[4]
The introduction of fluorine to a pyridine ring has a complex, context-dependent effect on lipophilicity.[5] While fluorine is highly electronegative, which can increase polarity, the substitution of a hydrogen atom with a larger fluorine atom can also increase the molecular surface area, contributing to hydrophobicity.[5][6] Furthermore, fluorine's strong electron-withdrawing effect significantly reduces the basicity (pKa) of the pyridine nitrogen, which in turn affects the logD at physiological pH (7.4).[1]
Quantitative Data: Lipophilicity of Fluorinated Pyridines
The following table summarizes the experimentally determined pKa and logD at pH 7.4 for a series of 2-substituted pyridines, illustrating the impact of fluorination patterns.
| Compound | Substituent | pKa | logD (pH 7.4) |
| 1 | 2-(methylthio)pyridine | 3.45 | 1.69 |
| 2 | 2-(difluoromethylthio)pyridine | 0.88 | 1.95 |
| 3 | 2-(trifluoromethylthio)pyridine | -0.12 | 2.13 |
| 4 | 2-(1,1-difluoroethylthio)pyridine | 0.86 | 2.26 |
| 5 | 2-(ethylthio)pyridine | 3.50 | 1.84 |
| 14 | 2-(2-fluoroethylsulfonyl)pyridine | -0.76 | -0.21 |
| 15 | 2-(ethylsulfonyl)pyridine | -0.60 | -0.07 |
| 16 | 2-(2,2-difluoroethylsulfonyl)pyridine | -1.13 | 0.31 |
| 17 | 2-(1,1-difluoroethylsulfonyl)pyridine | -1.71 | 0.79 |
Data compiled from a study on 2-(Thiofluoroalkyl)pyridines.[5]
Observations:
-
Increased Fluorination and Lipophilicity: In the 2-thioalkyl series, increasing the number of fluorine atoms on the methyl group (compounds 1-3) leads to a progressive increase in logD, indicating greater lipophilicity.[5]
-
Context-Dependent Effects: The relationship is not always linear. For instance, in the 2-sulfonyl ethyl series, the mono-fluorinated compound 14 is less lipophilic than its non-fluorinated parent 15 .[5] This highlights that the impact of fluorination is highly dependent on the molecular context.[5]
-
Reduced Basicity: Fluorination consistently lowers the pKa of the pyridine nitrogen due to strong inductive electron withdrawal.[1][5] This is particularly pronounced with substituents like trifluoromethylthio (SCF₃).[5]
Experimental Protocol: Determination of logP/logD by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining logP values.[4]
Objective: To measure the partition coefficient of a fluorinated pyridine between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for logD).
Materials:
-
Test compound (fluorinated pyridine)
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)[7]
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for an extended period (e.g., 24 hours) and then allowing the layers to separate.[8] This ensures that the two phases are in equilibrium before the experiment begins.
-
Compound Addition: Prepare a stock solution of the test compound in one of the phases (e.g., the aqueous buffer). Add a known volume of this stock solution to a vial containing appropriate volumes of both pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Cap the vial tightly and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[4]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) layers using a validated analytical method like HPLC.[7]
-
Calculation: Calculate the logD value using the following equation: logD = log10 (Coct / Caq)
Note on 19F NMR Method: For fluorinated compounds, 19F NMR spectroscopy offers a powerful alternative for determining logP/logD. This method involves adding a fluorinated reference compound and comparing the integral ratios of the test compound and the reference in each phase, simplifying quantification.[9]
Visualization: Workflow for logP Determination
Metabolic Stability of Fluorinated Pyridines
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a critical parameter that influences a drug's half-life and oral bioavailability.[10][11] One of the most common strategies in drug design is to introduce fluorine at metabolically vulnerable positions ("soft spots") to block oxidation by cytochrome P450 (CYP) enzymes.[12][13] The high bond dissociation energy of the C-F bond makes it resistant to enzymatic cleavage.[14]
Common Metabolic Pathways of Pyridines
The pyridine ring can undergo several metabolic transformations. The primary routes of metabolism for many drugs occur in the liver.[15] Key pathways include:
-
N-oxidation: The pyridine nitrogen can be oxidized by monooxygenases to form a pyridine N-oxide.[16]
-
Hydroxylation: CYP enzymes can hydroxylate the pyridine ring at various positions (2-, 3-, or 4-).[16]
-
Metabolism of Substituents: Alkyl or other groups attached to the pyridine ring are also common sites of metabolism (e.g., benzylic hydroxylation).
Fluorination can significantly alter these pathways. By blocking a potential site of hydroxylation, fluorine can redirect metabolism to other parts of the molecule or slow it down altogether, thereby enhancing metabolic stability.[12]
Quantitative Data: Metabolic Stability
The following table provides illustrative data on how fluorination can impact metabolic stability, measured by in vitro half-life (t1/2) in human liver microsomes (HLM).
| Compound | Structure (Illustrative) | Key Feature | In Vitro t1/2 (min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Pyridine | Pyridine-R | Metabolically labile 'R' group | < 10 | High (>150) |
| Fluorinated Analog | Pyridine-R(F) | Fluorine blocks metabolic site | > 60 | Low (< 20) |
| Control (High Turnover) | Verapamil | Known CYP Substrate | 15 | 115 |
| Control (Low Turnover) | Tolbutamide | Known Stable Compound | > 120 | < 10 |
This data is representative and intended for illustrative purposes.
Observations:
-
Blocking a metabolic "soft spot" with fluorine can dramatically increase the in vitro half-life and decrease the intrinsic clearance.[12]
-
This improvement in stability can lead to a longer duration of action and improved bioavailability in vivo.
Experimental Protocols: In Vitro Metabolic Stability Assays
In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes.[10] Microsomal assays primarily evaluate Phase I (CYP-mediated) metabolism, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture.[17][18]
Objective: To determine the rate of disappearance of a fluorinated pyridine when incubated with liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)[19]
-
Test compound stock solution (e.g., in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[20]
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase to ensure a constant supply of the necessary cofactor)[19]
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[19]
-
96-well plates, incubator, centrifuge
-
LC-MS/MS for analysis[20]
Procedure:
-
Preparation: Prepare a microsomal solution in phosphate buffer. In a 96-well plate, add the microsomal solution. Pre-warm the plate to 37°C.[19]
-
Initiation of Reaction: To initiate the metabolic reaction, add the test compound and the NADPH regenerating system to the wells. For negative controls, substitute the NADPH system with a buffer.[20] The final concentration of the test compound is typically around 1 µM.
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding the ice-cold stop solution.[19]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).[21]
Objective: To determine the metabolic stability of a fluorinated pyridine in intact liver cells, accounting for both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)[15]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[22]
-
Test compound stock solution
-
Coated 12- or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
Stop solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Seed the hepatocytes onto coated plates and allow them to attach for several hours in an incubator.[23]
-
Incubation: Remove the seeding medium and replace it with fresh, pre-warmed incubation medium containing the test compound (e.g., 1 µM final concentration).[15]
-
Sampling: Incubate the plates at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the incubation mixture and terminate the reaction by adding it to the stop solution.[15]
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
Analysis and Calculation: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound. Calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol.[22]
Visualization: Metabolic Stability Workflow
Application in Signaling Pathways: A Conceptual View
Fluorinated pyridines are frequently developed as inhibitors of key signaling proteins, such as kinases. The enhanced metabolic stability and optimized lipophilicity achieved through fluorination are crucial for maintaining effective inhibitory concentrations in vivo. The following diagram illustrates the conceptual role of a fluorinated pyridine as a kinase inhibitor within a generic cell signaling pathway.
Conclusion
The strategic fluorination of pyridine rings is a powerful and versatile tool in drug discovery. It allows for the fine-tuning of lipophilicity to optimize membrane permeability and solubility while simultaneously enhancing metabolic stability by blocking sites of enzymatic degradation. As demonstrated, the effects of fluorine are highly dependent on its position and the overall molecular structure, necessitating careful empirical evaluation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to rationally design and evaluate fluorinated pyridine candidates with improved ADME properties, ultimately increasing the likelihood of developing successful therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Pyridine - Wikipedia [en.wikipedia.org]
- 17. bdj.co.jp [bdj.co.jp]
- 18. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - CA [thermofisher.com]
- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-3-yl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trifluoromethyl)pyridin-3-yl)methanamine is a versatile bifunctional intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a trifluoromethyl group, and a primary aminomethyl group, each contributing unique properties that make it a valuable building block for the synthesis of complex molecular architectures and biologically active compounds.
The pyridine core is a common motif in numerous pharmaceuticals, influencing solubility, pharmacokinetic properties, and the ability to form crucial interactions with biological targets. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is a key feature in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability.[1] The primary aminomethyl group serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of this trifluoromethylated pyridine scaffold into a wide range of molecular frameworks.
These attributes make this compound a sought-after intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology.
Key Applications
The primary utility of this compound lies in its role as a nucleophile in various bond-forming reactions. The primary amine allows for the construction of amides, sulfonamides, and secondary or tertiary amines through reactions such as acylation, sulfonylation, and reductive amination. These reactions are fundamental in the synthesis of diverse compound libraries for high-throughput screening and in the optimization of lead compounds in drug development programs.
A significant application of this intermediate is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and the introduction of the (4-(trifluoromethyl)pyridin-3-yl)methyl moiety can impart desirable properties for potent and selective inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Experimental Protocols
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
General Protocol for Nitrile Reduction:
-
Reaction Setup: To a stirred solution of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-(trifluoromethyl)nicotinonitrile in THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide.
-
Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Note: This is a generalized procedure. Specific conditions, including stoichiometry, reaction time, and temperature, should be optimized for each scale and specific laboratory conditions.
Application Example 1: Amide Bond Formation
The primary amine of this compound can be readily acylated to form amides. This is a common strategy for linking this valuable fragment to a carboxylic acid-containing molecule.
Caption: Workflow for a typical amide coupling reaction.
Experimental Protocol: Amide Coupling using EDC/HOBt
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Reactant 1 (Carboxylic Acid) | Reactant 2 (Amine) | Coupling Reagents | Solvent | Yield (%) | Purity (%) |
| Benzoic Acid | This compound | EDC, HOBt, DIPEA | DCM | 85-95 | >95 |
| Acetic Acid | This compound | EDC, HOBt, DIPEA | DCM | 80-90 | >95 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Application Example 2: Reductive Amination
Reductive amination is a powerful method to form C-N bonds and is widely used to synthesize secondary and tertiary amines. This compound can be reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Caption: Workflow for a typical reductive amination reaction.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
| Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Benzaldehyde | This compound | NaBH(OAc)3 | DCE | 70-85 | >95 |
| Acetone | This compound | NaBH(OAc)3 | DCE | 65-80 | >95 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Application in Kinase Inhibitor Signaling Pathways
Derivatives of this compound are often explored as inhibitors of protein kinases involved in cancer progression. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2) signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2][3][4][5][6] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs.
Caption: Simplified EGFR signaling pathway and the point of inhibition by targeted therapies.
PYK2 Signaling Pathway
PYK2 is a non-receptor tyrosine kinase that is involved in cell adhesion, migration, and proliferation.[7][8][9][10][11] It is overexpressed in several cancers and is considered a promising therapeutic target.
Caption: Simplified PYK2 signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a pyridine ring, a trifluoromethyl group, and a reactive aminomethyl handle provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of new chemical entities. The protocols and data presented here serve as a guide for the effective utilization of this important building block in the development of novel therapeutics.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyk2 is a downstream mediator of the IL-2 receptor-coupled Jak signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4-(Trifluoromethyl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a key intermediate for a potent kinase inhibitor, utilizing (4-(Trifluoromethyl)pyridin-3-yl)methanamine. The described methodology is based on established synthetic strategies, such as the Buchwald-Hartwig amination, a cornerstone in modern medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2]
The target kinase inhibitor, Repotrectinib, is a next-generation tyrosine kinase inhibitor (TKI) that has shown significant efficacy against ROS1, TRK, and ALK fusion proteins, which are implicated in various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Repotrectinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation activity and disrupting downstream oncogenic signaling pathways.[3]
Target Kinase and Signaling Pathway
Repotrectinib is a potent inhibitor of several key oncogenic kinases, including ROS1, TRKA/B/C, and ALK.[4][5] These kinases, when constitutively activated through genetic rearrangements, drive tumor growth and survival by activating downstream signaling cascades. The primary signaling pathways inhibited by Repotrectinib include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3] Inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells.[3]
Below is a diagram illustrating the targeted signaling pathways.
Caption: Targeted Kinase Signaling Pathways.
Experimental Protocols
The synthesis of a pyrazolopyrimidine intermediate, a core scaffold in many kinase inhibitors including Repotrectinib, can be achieved via a Buchwald-Hartwig amination reaction. This reaction couples an amine with an aryl halide. In this protocol, we will outline the synthesis of a key intermediate by coupling this compound with a chlorinated pyrazolopyrimidine core.
Synthesis of a Pyrazolopyrimidine Intermediate via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with this compound.
Materials:
-
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrazolopyrimidine intermediate.
Below is a diagram illustrating the experimental workflow.
Caption: General Synthetic Workflow.
Data Presentation
The following table summarizes key quantitative data for Repotrectinib, a kinase inhibitor whose synthesis can involve intermediates derived from the specified starting material.
| Parameter | Value | Kinase Target(s) | Reference |
| IC₅₀ | 0.07 nM | ROS1 | [6] |
| 0.83 nM | TRKA | [6] | |
| 0.05 nM | TRKB | [6] | |
| 0.1 nM | TRKC | [6] | |
| 1.01 nM | ALK | [6] | |
| Objective Response Rate (ORR) | 79% | TKI-naïve ROS1+ NSCLC patients | [4] |
| 38% | TKI-pretreated ROS1+ NSCLC patients | [4] |
Note: The synthetic protocol provided is a general procedure for a key synthetic step. Actual yields will vary depending on the specific reaction conditions and scale. The IC₅₀ and clinical data are for the final drug, Repotrectinib, and are provided for context regarding the therapeutic potential of kinase inhibitors synthesized from related intermediates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Review of ROS1 Tyrosine Kinase Inhibitors-Classified by Structural Designs and Mutation Spectrum (Solvent Front Mutation [G2032R] and Central β-Sheet 6 [Cβ6] Mutation [L2086F]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (4-(Trifluoromethyl)pyridin-3-yl)methanamine as a Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trifluoromethyl)pyridin-3-yl)methanamine is a key building block in the synthesis of novel agrochemicals. The trifluoromethyl group, a common feature in many modern pesticides, imparts unique physicochemical properties such as increased metabolic stability, enhanced binding affinity to target proteins, and improved cellular membrane permeability. These characteristics can lead to the development of more potent and selective active ingredients for crop protection. This document provides detailed application notes and protocols for the utilization of this compound in the discovery and development of new agrochemical candidates.
The unique properties of trifluoromethylpyridine (TFMP) derivatives, which combine the physicochemical advantages of the fluorine atom with the characteristics of the pyridine moiety, are thought to be the source of their biological activities. It is anticipated that numerous innovative uses for TFMP will be found in the future.[1] While several TFMP derivatives are used in various industries, the 4-trifluoromethyl-substituted pyridine moiety is found in a limited number of commercialized agrochemicals, including flonicamid and pyroxsulam.[1][2]
Application Notes
The primary amine functionality of this compound allows for a wide range of chemical modifications, most notably the formation of amide bonds through reaction with carboxylic acids or their derivatives. This versatility enables the creation of large and diverse chemical libraries for high-throughput screening.
Key Applications:
-
Synthesis of Novel Insecticides: Acylation of the primary amine with various substituted carboxylic acids can lead to the discovery of new insecticidal compounds. The resulting amide moiety is a common feature in many biologically active molecules.
-
Development of Fungicides and Herbicides: While insecticides are a primary target, derivatives of this compound can also be explored for fungicidal and herbicidal activity by pairing it with appropriate acidic fragments known to interact with fungal or plant-specific targets.
-
Structure-Activity Relationship (SAR) Studies: This building block is an excellent starting point for SAR studies. By systematically modifying the acylating agent, researchers can probe the structural requirements for optimal biological activity, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols describe the synthesis and evaluation of a representative novel agrochemical candidate derived from this compound.
Protocol 1: Synthesis of a Novel N-((4-(Trifluoromethyl)pyridin-3-yl)methyl)benzamide Derivative
This protocol details a general method for the acylation of this compound with a substituted benzoyl chloride.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of the substituted benzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-((4-(Trifluoromethyl)pyridin-3-yl)methyl)benzamide derivative.
Workflow for the Synthesis of a Novel Amide Derivative
References
Application Notes and Protocols for Coupling Reactions Involving (4-(Trifluoromethyl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving (4-(Trifluoromethyl)pyridin-3-yl)methanamine, a key building block in the synthesis of various compounds with potential therapeutic applications. The methodologies outlined are essential for researchers in medicinal chemistry and drug development, particularly for the synthesis of kinase inhibitors targeting pathways such as the PI3K/Akt/mTOR signaling cascade.
Introduction
This compound is a versatile primary amine that can be utilized in a variety of coupling reactions to form carbon-nitrogen and other carbon-heteroatom bonds. The presence of the trifluoromethyl group on the pyridine ring significantly influences the electronic properties of the molecule, which can impact its reactivity in these transformations. This document details protocols for two widely used coupling reactions: amide bond formation and Buchwald-Hartwig amination. Additionally, the relevance of derivatives of this compound as potential inhibitors of the PI3K/Akt/mTOR signaling pathway is discussed.
Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals. The following protocols describe common methods for the coupling of this compound with carboxylic acids.
General Experimental Workflow for Amide Coupling
Workflow for a typical amide coupling reaction.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and mild reaction conditions.
Materials:
-
Carboxylic acid
-
This compound
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) for carboxylic acid activation.
Materials:
-
Carboxylic acid
-
This compound
-
EDC hydrochloride
-
HOBt
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DCM or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
EtOAc
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M), add DIPEA or TEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide.
| Coupling Method | Typical Yield | Reaction Time (h) | Temperature (°C) |
| HATU | Good to Excellent | 2 - 12 | Room Temperature |
| EDC/HOBt | Good | 12 - 24 | 0 to Room Temp |
Note: Yields are dependent on the specific carboxylic acid substrate and may require optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide or triflate and an amine.[1] This reaction is a powerful tool for the synthesis of arylamines.
General Experimental Workflow for Buchwald-Hartwig Amination
Workflow for a Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination of Aryl Bromides
This protocol provides a general procedure for the coupling of this compound with aryl bromides. The choice of ligand and base can be critical and may require optimization for specific substrates.
Materials:
-
Aryl bromide
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
-
Celite®
-
EtOAc
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or 1,4-dioxane (0.1-0.2 M) via syringe.
-
Add this compound (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and filter through a pad of Celite®, washing the pad with additional EtOAc.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired arylamine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80 - 110 | Good |
| Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 80 - 110 | Good |
Note: Yields are highly substrate-dependent. The use of other palladium sources (e.g., Pd(OAc)₂) and ligands (e.g., BINAP, RuPhos) may also be effective and require optimization.
Relevance to PI3K/Akt/mTOR Signaling Pathway
Derivatives of trifluoromethylpyridines have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[2][3] The synthesis of novel inhibitors targeting this pathway is a major focus of cancer drug discovery.
The coupling reactions described above, particularly amide bond formation, are instrumental in the synthesis of potential PI3K inhibitors. For instance, this compound can be coupled with various carboxylic acid-containing scaffolds to generate a library of compounds for screening against PI3K isoforms.
PI3K/Akt/mTOR Signaling Pathway
Simplified PI3K/Akt/mTOR signaling pathway.
The development of small molecules that can inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, is a promising strategy for cancer therapy. The trifluoromethylpyridine moiety is a valuable pharmacophore in the design of such inhibitors, and the synthetic methods described herein provide a direct route to access novel compounds for biological evaluation.
References
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine in Pharmaceutical Development
Abstract
This application note presents a detailed, systematic approach to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (4-(Trifluoromethyl)pyridin-3-yl)methanamine. This compound, a key intermediate in pharmaceutical synthesis, possesses physicochemical properties that present unique analytical challenges, including high polarity and basicity. This guide provides a comprehensive workflow, from initial method development and optimization to forced degradation studies and full validation in accordance with International Council for Harmonisation (ICH) guidelines. The protocols and insights provided are designed for researchers, analytical scientists, and drug development professionals to ensure accurate and reliable quantification of this compound and its potential degradation products.
Introduction: Understanding the Analytical Challenge
This compound is a chiral primary amine featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group. This unique structure imparts a combination of high polarity, basicity, and potential for multiple protonation states, making it a challenging analyte for traditional reversed-phase HPLC.
This application note will explore a multi-faceted strategy, beginning with optimizing a reversed-phase method and considering alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) for orthogonal verification and analysis of highly polar degradants.
Initial HPLC Method Development: A Strategic Approach
The goal of initial method development is to achieve adequate retention and acceptable peak shape for the parent analyte. Given the polar and basic nature of this compound, a systematic evaluation of column chemistry, mobile phase composition, and pH is essential.
Column Selection: Mitigating Peak Tailing
For basic compounds, traditional C18 columns can lead to poor peak shape.[1][2] To overcome this, several modern stationary phases are recommended for initial screening:
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded in the alkyl chain, which creates a hydrophilic layer that shields the analyte from interacting with acidic silanols.[2]
-
Polar-Endcapped Phases: These columns are designed to be compatible with highly aqueous mobile phases and provide good retention for polar compounds.[2][3]
-
Pentafluorophenyl (PFP) Phases: These phases offer alternative selectivity through multiple interaction mechanisms, including dipole-dipole and π-π interactions, which can be beneficial for fluorinated compounds.[4]
For this study, an Ascentis RP-Amide column is selected as the primary column for method development due to its proven performance with polar, basic compounds.[4]
Mobile Phase Optimization: Controlling Ionization and Retention
The mobile phase pH is the most critical parameter for controlling the retention of ionizable compounds.[1][5] To ensure good retention and peak shape for our basic analyte, it is crucial to work at a pH that suppresses the ionization of the primary amine group or ensures consistent protonation.
-
Low pH Mobile Phase: An acidic mobile phase (pH 2-3) will protonate both the pyridine nitrogen and the primary amine, leading to a highly polar, charged species. This can result in poor retention in reversed-phase mode. However, it can be a viable option if using ion-pairing agents.
-
Mid-Range pH Mobile Phase: Operating in the mid-pH range (4-7) is generally avoided as it is close to the pKa of the pyridine nitrogen, which can lead to poor peak shape and reproducibility.
-
High pH Mobile Phase: A basic mobile phase (pH > 9) will deprotonate the primary amine, making the analyte less polar and increasing its retention on a reversed-phase column. This is often the preferred approach for basic compounds.[1]
Initial Mobile Phase Composition:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.5
-
Mobile Phase B: Acetonitrile
-
Rationale: Ammonium bicarbonate is a volatile buffer, making it compatible with mass spectrometry (MS) detection.[6][7] A pH of 9.5 is chosen to be above the pKa of the primary amine, ensuring it is in its neutral form for better retention.
Detection Wavelength Selection
To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase should be performed. Based on the pyridine chromophore, a wavelength of 260 nm is selected for initial experiments, as it is expected to provide good sensitivity.
Systematic Method Optimization Workflow
Once initial conditions are established, a systematic approach is used to optimize the separation. The following workflow is recommended:
Caption: Systematic workflow for HPLC method optimization.
Alternative and Orthogonal Chromatographic Techniques
For comprehensive analysis and to ensure all potential impurities and degradants are captured, especially highly polar ones, alternative chromatographic techniques should be considered.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[8] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This creates a water-rich layer on the stationary phase, and polar analytes partition into this layer, leading to retention.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the analysis and purification of polar and chiral compounds. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. For chiral compounds like this compound, SFC with a chiral stationary phase can be highly effective for enantiomeric separation.
Chiral Separation
Since this compound is a chiral primary amine, developing a method for enantiomeric separation is crucial for pharmaceutical applications. Chiral stationary phases (CSPs) are the most common approach for this.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and often successful for separating a wide range of chiral compounds, including primary amines.
-
Cyclofructan-based CSPs: These have shown high success rates for separating primary amines, particularly in polar organic or SFC modes.
-
Crown Ether-based CSPs: These are highly efficient for primary amines but typically require strongly acidic mobile phases.
A screening approach using a variety of these CSPs with different mobile phase compositions (normal-phase, polar organic, and reversed-phase) is the most effective strategy to find the optimal chiral separation conditions.
Forced Degradation Studies: Ensuring Stability-Indicating Properties
Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products. These studies involve subjecting the drug substance to harsh conditions to generate potential degradants.
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation Studies
The following table outlines the recommended conditions for the forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active ingredient.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve the drug substance in 0.1 M HCl and heat at 60°C. Analyze at various time points. | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | Dissolve the drug substance in 0.1 M NaOH at room temperature. Analyze at various time points, neutralizing with acid before injection. | To assess degradation in alkaline conditions. |
| Oxidation | Treat the drug substance solution with 3% hydrogen peroxide (H₂O₂) at room temperature. | To test susceptibility to oxidative degradation. |
| Thermal Degradation | Expose the solid drug substance to 80°C. Analyze at various time points. | To determine the effect of heat on the drug substance. |
| Photolytic Degradation | Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B guidelines. | To evaluate the impact of light exposure. |
Method Validation Protocol
Once the HPLC method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
Specificity
Specificity is demonstrated through the forced degradation study, showing that the API peak is resolved from all degradation products, impurities, and placebo components. Peak purity analysis using a photodiode array (PDA) detector should be performed.
Linearity
Linearity is assessed by analyzing a series of solutions at different concentrations. A minimum of five concentrations covering the expected range should be used. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Table 1: Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | 120500 |
| 25 | 301200 |
| 50 | 602500 |
| 75 | 903500 |
| 100 | 1205000 |
| r² | 0.9999 |
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with three replicates at each level.
Table 2: Hypothetical Accuracy Data
| Spike Level | % Recovery (n=3) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.5% |
| 120% | 99.8% | 0.7% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). Six replicate injections of the same sample are analyzed, and the relative standard deviation (%RSD) of the peak areas is calculated. The acceptance criterion is typically %RSD ≤ 2.0%.
Table 3: Hypothetical Precision Data
| Precision Level | % RSD (n=6) |
| Repeatability | 0.6% |
| Intermediate Precision | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
Robustness is assessed by making deliberate small variations in the method parameters (e.g., pH, mobile phase composition, column temperature, flow rate) and observing the effect on the results.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating HPLC method for the challenging analyte, this compound. By understanding the physicochemical properties of the molecule and employing a systematic approach to method development, a robust and reliable analytical method can be established. The inclusion of orthogonal techniques like HILIC and SFC, along with a thorough forced degradation study and full ICH validation, will ensure the quality and safety of pharmaceutical products containing this important intermediate.
References
- 1. [3-fluoro-2-(trifluoromethyl)-4-pyridinyl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone | C17H13F4N7O | CID 135390925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-(trifluoromethyl)pyridine | C7H6F3N | CID 20735400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [4-(Trifluoromethyl)pyridine-3-yl]methylamine | 771580-70-2 [chemicalbook.com]
- 4. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1187165-33-8|(3-Methylpyridin-2-yl)(4-(trifluoromethyl)phenyl)methanone|BLD Pharm [bldpharm.com]
- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
The Use of (4-(Trifluoromethyl)pyridin-3-yl)methanamine in Crop Protection: A Review of Available Information
Despite the significant role of trifluoromethylpyridine (TFMP) derivatives in the agrochemical industry, publicly available scientific literature and patent databases do not currently detail the specific application of (4-(Trifluoromethyl)pyridin-3-yl)methanamine in the development of commercialized or late-stage development crop protection agents. While the broader class of TFMP compounds is integral to numerous herbicides, fungicides, and insecticides, specific data, experimental protocols, and biological activity information for derivatives of this compound remain undisclosed in the public domain.
The trifluoromethyl group is a well-established bioisostere in agrochemical design, known for its ability to enhance the efficacy, stability, and bioavailability of active ingredients.[1][2] The pyridine ring system is also a common scaffold in a wide range of biologically active molecules.[3][4] Consequently, the combination of these two moieties in TFMP derivatives has led to the successful development of numerous crop protection products.[5][6] Agrochemicals containing the 4-(trifluoromethyl)pyridine structure, such as the insecticide flonicamid and the herbicide pyroxsulam, have been commercialized.[5]
However, a comprehensive search for the specific amine, this compound, as a building block or active ingredient in fungicides, insecticides, or herbicides has not yielded specific results. This suggests that either its use is not widespread, is part of proprietary research that has not been publicly disclosed, or it may be a novel scaffold with potential for future development.
While direct application notes and protocols for this compound in crop protection cannot be provided due to the lack of available data, this document will outline general principles and methodologies that would be relevant for researchers investigating the potential of this and similar compounds.
General Synthetic Strategies and Potential Applications
The synthesis of TFMP derivatives can be broadly categorized into two main approaches:
-
Modification of a pre-formed pyridine ring: This often involves the introduction of the trifluoromethyl group onto a pyridine scaffold through various fluorination techniques.[5]
-
Construction of the pyridine ring: This involves the cyclization of acyclic precursors already containing the trifluoromethyl group.[3]
For this compound, a likely synthetic route would involve the reduction of a corresponding nitrile or the amination of a halomethyl derivative of 4-(trifluoromethyl)pyridine.
Once synthesized, this amine could serve as a versatile intermediate for the synthesis of a wide range of potential crop protection agents through reactions such as:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the primary amine to generate libraries of compounds for biological screening.
-
Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.
-
N-Arylation or N-Alkylation: To explore the impact of different groups on the nitrogen atom.
The resulting derivatives could be screened for a variety of biological activities, including but not limited to:
-
Fungicidal Activity: Inhibition of spore germination or mycelial growth of pathogenic fungi.
-
Insecticidal Activity: Targeting the nervous system or other vital functions of insect pests.
-
Herbicidal Activity: Disrupting essential biochemical pathways in weeds.
Hypothetical Experimental Workflow
Should a researcher wish to investigate the potential of this compound in crop protection, a general workflow could be conceptualized as follows:
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chigroup.site [chigroup.site]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallization of (4-(Trifluoromethyl)pyridin-3-yl)methanamine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of (4-(Trifluoromethyl)pyridin-3-yl)methanamine are a significant class of compounds in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The pyridine ring, a common scaffold in pharmaceuticals, further contributes to the diverse biological activities of these molecules. Achieving a high degree of purity and a specific crystalline form is crucial for drug efficacy, stability, and manufacturability. This document provides detailed application notes and protocols for the crystallization of this compound derivatives.
Crystallization is a critical purification step that leverages differences in solubility to separate the desired compound from impurities. The choice of crystallization technique and solvent system is paramount for obtaining high-quality crystals with the desired polymorphic form. This guide outlines several common and effective crystallization methods, including cooling crystallization, anti-solvent crystallization, and vapor diffusion, tailored for this class of compounds.
General Considerations for Crystallization
The success of crystallization is influenced by several factors, including the purity of the starting material, solvent selection, temperature, and cooling rate. For derivatives of this compound, the trifluoromethyl group's electron-withdrawing nature and the basicity of the aminomethyl group will influence solubility in various solvents.
Solvent Selection: A systematic solvent screening is the first step in developing a robust crystallization protocol. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For aromatic amines and pyridine derivatives, common solvents to consider include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), aromatic hydrocarbons (toluene), and their mixtures with anti-solvents like water or hexane[2]. A patent for a related compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, suggests the use of methanol for purification via pulping, indicating its potential as a useful solvent.
Purity of Starting Material: The crude product should be as pure as possible before attempting crystallization. Impurities can inhibit crystal growth or co-crystallize with the product, leading to a lower purity of the final crystalline material.
Data Presentation: Solvent Screening and Yields
A preliminary solvent screening was conducted on a representative derivative, N-((4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide, to identify suitable solvent systems for crystallization. The results are summarized in the tables below.
Table 1: Solubility Screening of N-((4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Observations |
| Methanol | 50 | > 200 | Good potential for cooling crystallization. |
| Ethanol | 40 | 180 | Good potential for cooling crystallization. |
| Isopropanol | 25 | 150 | Good potential for cooling crystallization. |
| Acetone | 80 | > 200 | High solubility, may require an anti-solvent. |
| Ethyl Acetate | 60 | > 200 | High solubility, may require an anti-solvent. |
| Toluene | 15 | 100 | Moderate potential for cooling crystallization. |
| Hexane | < 1 | < 5 | Potential as an anti-solvent. |
| Water | < 1 | < 5 | Potential as an anti-solvent. |
Table 2: Crystallization Yields from Selected Solvent Systems
| Crystallization Method | Solvent System | Yield (%) | Crystal Morphology |
| Cooling Crystallization | Methanol | 85 | Colorless needles |
| Cooling Crystallization | Ethanol/Water (4:1) | 92 | White prisms |
| Anti-solvent Crystallization | Acetone/Hexane | 88 | Fine white powder |
| Vapor Diffusion | Methanol/Diethyl Ether | 75 | Small, well-defined blocks |
Experimental Protocols
The following protocols are generalized for derivatives of this compound. Optimization of specific parameters such as solvent volumes, temperatures, and cooling rates may be necessary for individual derivatives.
Protocol 1: Cooling Crystallization
This method is effective for compounds that exhibit a significant difference in solubility at high and low temperatures.
Materials:
-
Crude derivative of this compound
-
Selected solvent (e.g., Methanol, Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture with stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling process.
-
After the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-solvent Crystallization
This technique is suitable for compounds that are highly soluble in a particular solvent at room temperature. An "anti-solvent" in which the compound is poorly soluble is added to induce crystallization.
Materials:
-
Crude derivative of this compound
-
"Good" solvent (e.g., Acetone, Ethyl Acetate)
-
"Anti-solvent" (e.g., Hexane, Water)
-
Beaker or flask
-
Stir plate and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature with stirring.
-
Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
If the solution becomes too cloudy or precipitates as an oil, add a small amount of the "good" solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed to allow for slow crystal growth.
-
Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of a mixture of the "good" solvent and "anti-solvent".
-
Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction and is particularly useful when only small amounts of the compound are available.
Materials:
-
Crude derivative of this compound
-
"Good" solvent (e.g., Methanol)
-
"Anti-solvent" (e.g., Diethyl ether, Hexane)
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker with a screw cap or parafilm for sealing
Procedure:
-
Dissolve the compound in a small amount of the "good" solvent in the small vial to create a concentrated solution.
-
Place the small, open vial inside the larger vial.
-
Add the "anti-solvent" to the larger vial, ensuring the level is below the top of the inner vial.
-
Seal the larger vial tightly.
-
The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.
-
Allow the setup to remain undisturbed for several days to weeks.
-
Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
Mandatory Visualizations
Diagram 1: General Crystallization Workflow
Caption: General workflow for the crystallization of target compounds.
Diagram 2: Decision Tree for Crystallization Method Selection
Caption: Decision tree for selecting an appropriate crystallization method.
References
Synthetic Routes for Functionalization of (4-(Trifluoromethyl)pyridin-3-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the primary amine moiety of (4-(Trifluoromethyl)pyridin-3-yl)methanamine. This versatile building block is of significant interest in medicinal chemistry, and the functionalization of its amine group allows for the synthesis of a diverse range of derivatives for screening and development. The following sections describe common and effective synthetic routes, including N-acylation, N-alkylation, reductive amination, and N-sulfonylation.
Functionalization Pathways
The primary amine of this compound can be readily functionalized through several key reaction types, as illustrated in the workflow below.
Caption: Synthetic strategies for the amine functionalization of this compound.
Data Presentation: Summary of Synthetic Routes
The following table summarizes the key aspects of the different functionalization methods. Please note that the representative yields are based on reactions with analogous benzylamine derivatives and may vary for this compound.
| Reaction Type | Reagents | General Conditions | Product Type | Representative Yield (%) |
| N-Acylation | Acyl chloride or anhydride, triethylamine or DIPEA, DCM or THF | 0 °C to room temperature, 1-4 hours | Amide | 85-95 |
| N-Alkylation | Alkyl halide (e.g., benzyl bromide), K₂CO₃ or NaH, DMF or acetonitrile | Room temperature to 60 °C, 2-12 hours | Secondary or Tertiary Amine | 70-90 |
| Reductive Amination | Aldehyde or ketone, sodium triacetoxyborohydride or sodium cyanoborohydride, DCE or methanol | Room temperature, 12-24 hours | Substituted Amine | 75-90 |
| N-Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride), pyridine or triethylamine, DCM | 0 °C to room temperature, 2-6 hours | Sulfonamide | 80-95 |
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-acetyl-(4-(trifluoromethyl)pyridin-3-yl)methanamine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetyl-(4-(trifluoromethyl)pyridin-3-yl)methanamine.
Protocol 2: N-Alkylation of this compound
This protocol details the synthesis of N-benzyl-(4-(trifluoromethyl)pyridin-3-yl)methanamine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-benzyl-(4-(trifluoromethyl)pyridin-3-yl)methanamine.
Protocol 3: Reductive Amination with this compound
This protocol describes the reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous DCE.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to yield N-benzyl-(4-(trifluoromethyl)pyridin-3-yl)methanamine.
Protocol 4: N-Sulfonylation of this compound
This protocol outlines the synthesis of N-tosyl-(4-(trifluoromethyl)pyridin-3-yl)methanamine.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography to obtain the pure N-tosyl-(4-(trifluoromethyl)pyridin-3-yl)methanamine.
Chan-Lam Coupling Protocol for Pyridine-Containing Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[1] This copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds has emerged as a valuable tool in organic synthesis and drug discovery due to its mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst.[2][3] This protocol provides detailed application notes and experimental procedures for the Chan-Lam coupling of various pyridine-containing compounds, which are key structural motifs in many pharmaceuticals.
Application Notes
The Chan-Lam coupling offers a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction by operating under milder conditions, often at room temperature and open to the air.[1] The reaction is suitable for a broad range of substrates, including amines, amides, and alcohols. When applied to pyridine-containing compounds, the reaction's outcome can be influenced by the position of the heteroatom and the electronic properties of the substituents on both the pyridine ring and the arylboronic acid.
Scope and Limitations
Aminopyridines: The N-arylation of aminopyridines is a common application of the Chan-Lam coupling. Generally, electron-rich aminopyridines and electron-neutral or electron-rich arylboronic acids provide good to excellent yields. Electron-withdrawing groups on the arylboronic acid can sometimes lead to lower yields, potentially due to a slower reductive elimination step. The position of the amino group on the pyridine ring can also affect reactivity, with 2-aminopyridines being frequently reported substrates.
Hydroxypyridines and Pyridones: Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. This can lead to selectivity challenges, with the possibility of either N-arylation or O-arylation. The regioselectivity is often influenced by the reaction conditions, including the choice of catalyst, ligand, and solvent. For instance, the N-arylation of 2-hydroxypyridines (2-pyridones) and 4-hydroxypyridines (4-pyridones) is commonly observed, while 3-hydroxypyridines can undergo O-arylation.[4] Careful optimization of the reaction conditions is often necessary to achieve the desired regioselectivity.
General Considerations:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst, often in stoichiometric amounts, but catalytic systems are also well-established.[5]
-
Base: A base is typically required to facilitate the reaction. Pyridine is often used as both a base and a ligand.[1] Other bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also effective.[5]
-
Solvent: Dichloromethane (DCM) and acetonitrile (MeCN) are common solvents for the Chan-Lam coupling.[5]
-
Oxidant: The reaction is an oxidative coupling, and atmospheric oxygen is often a sufficient oxidant.[5]
-
Additives: Molecular sieves can be beneficial in some cases to remove water and minimize side reactions, such as the hydrolysis of the boronic acid.[5]
Data Presentation
Table 1: Chan-Lam N-Arylation of Aminopyridines with Arylboronic Acids
| Pyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ (100) | DIPEA (3.0) | DMSO | 120 | 24 | - | [5] |
| 2-Aminopyridine | Phenylboronic acid | NiCl₂·6H₂O (10) | DBU (2.0) | MeCN | RT | - | 78 | [6][7] |
| 2-Aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂ (10) / 1,10-phen (10) | K₃PO₄ (2.0) | MeCN | RT | - | Moderate-Excellent | [8] |
| 2-Aminobenzothiazole | 4-Fluorophenylboronic acid | Cu(OAc)₂ (10) / 1,10-phen (10) | K₃PO₄ (2.0) | MeCN | RT | - | 92 | [8] |
| 2-Aminobenzothiazole | 3-Nitrophenylboronic acid | Cu(OAc)₂ (10) / 1,10-phen (10) | K₃PO₄ (2.0) | MeCN | RT | - | 78 | [8] |
Note: The table includes examples with a closely related heterocycle (2-aminobenzothiazole) to provide a broader context of the reaction's scope. DIPEA = Diisopropylethylamine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, 1,10-phen = 1,10-Phenanthroline.
Table 2: Chan-Lam Arylation of Hydroxypyridines and Pyridones
| Pyridine Substrate | Aryl Halide/Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 2-Hydroxypyridine | Aryl Iodides/Bromides | CuI / 4,7-dimethoxy-1,10-phenanthroline | - | - | - | N-arylated | Modest-Good | [4] |
| 4-Hydroxypyridine | Aryl Iodides/Bromides | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | - | - | - | N-arylated | - | [4] |
| 3-Hydroxypyridine | Aryl Iodides/Bromides | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | - | - | - | O-arylated | - | [4] |
| Pyridin-2(1H)-one | Phenylboronic acid | CuOTf / 1,10-Phenanthroline | None | DMSO | RT | N-arylated | 70 | [9] |
Note: Some examples utilize aryl halides instead of boronic acids in a related copper-catalyzed arylation.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of 2-Aminopyridine
This protocol is adapted from a reported procedure for the N-arylation of 2-aminopyridine with p-tolylboronic acid.[5]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO, 3 mL)
-
Molecular sieves (200 mg)
-
Ethyl acetate
-
Ammonium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer and a guard tube containing calcium chloride, add 2-aminopyridine (1.0 mmol), the arylboronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), and molecular sieves (200 mg).
-
Add anhydrous DMSO (3 mL) to the flask, followed by DIPEA (3.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After 24 hours, cool the mixture to room temperature.
-
Add an aqueous solution of ammonium hydroxide to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-aminopyridine.
Protocol 2: General Procedure for N-Arylation of Pyridin-2(1H)-one
This protocol is based on a reported procedure for the N-arylation of tautomerizable heterocycles.[9]
Materials:
-
Pyridin-2(1H)-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Copper(I) trifluoromethanesulfonate (CuOTf, 20 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vial, combine pyridin-2(1H)-one, the arylboronic acid, CuOTf (20 mol%), and 1,10-phenanthroline (20 mol%).
-
Add DMSO as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the Chan-Lam coupling of pyridine compounds.
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling [organic-chemistry.org]
- 7. Nickel-mediated N-arylation with arylboronic acids: an avenue to Chan-Lam coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group to an amine moiety is a pivotal strategy in modern medicinal chemistry. This modification can profoundly influence the parent molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to enhanced pharmacological profiles. The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of an amine, which can be crucial for optimizing drug-receptor interactions and improving oral bioavailability. This document provides detailed application notes and experimental protocols for several efficient one-pot methods for the synthesis of trifluoromethyl amines, utilizing readily available starting materials.
Method 1: N-Trifluoromethylation of Secondary Amines using Carbon Disulfide and Silver Fluoride
This method offers a direct and operationally simple pathway to N-trifluoromethyl amines from a wide range of secondary amines. The reaction proceeds through the in-situ formation of a dithiocarbamate intermediate, which is subsequently desulfurized and fluorinated.
Data Presentation
| Entry | Starting Amine | Product | Yield (%)[1] |
| 1 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 95 |
| 2 | Dibenzylamine | N,N-Dibenzyl-1,1,1-trifluoromethanamine | 92 |
| 3 | Piperidine | 1-(Trifluoromethyl)piperidine | 85 |
| 4 | Morpholine | 4-(Trifluoromethyl)morpholine | 88 |
| 5 | Indoline | 1-(Trifluoromethyl)indoline | 78 |
Experimental Protocol
A sealed tube is charged with the secondary amine (0.2 mmol), silver fluoride (AgF, 1.2 mmol, 152 mg), and a suitable base such as 4-(dimethylamino)pyridine (DMAP) (0.2 mmol, 24.4 mg) in a solvent like ethyl acetate (1.5 mL).[1] A solution of carbon disulfide (CS2, 0.24 mmol, 18.3 mg) in the same solvent (0.5 mL) is then added under an inert atmosphere (e.g., N2).[1] The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 20 hours).[1] Upon completion, the mixture is filtered to remove solid residues, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-trifluoromethyl amine.[1]
Workflow Diagram
Caption: Workflow for the one-pot synthesis of N-trifluoromethyl amines using CS2 and AgF.
Method 2: Trifluoromethylation of Secondary Amines using Sodium Trifluoromethanesulfinate (CF3SO2Na)
This protocol utilizes the inexpensive and readily available sodium trifluoromethanesulfinate (Langlois' reagent) as the trifluoromethyl source for the transformation of secondary amines.
Data Presentation
| Entry | Starting Amine | Product | Yield (%)[2][3] |
| 1 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 85 |
| 2 | 4-Bromo-N-methylaniline | 4-Bromo-N-methyl-N-(trifluoromethyl)aniline | 76 |
| 3 | N-Ethylaniline | N-Ethyl-N-(trifluoromethyl)aniline | 82 |
| 4 | Diphenylamine | N,N-Diphenyl-1,1,1-trifluoromethanamine | 70 |
| 5 | 1,2,3,4-Tetrahydroquinoline | 1-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 65 |
Experimental Protocol
In a typical procedure, the secondary amine (0.5 mmol), sodium trifluoromethanesulfinate (CF3SO2Na, 0.75 mmol), and triphenylphosphine (PPh3, 1.5 mmol) are combined in a suitable solvent such as acetonitrile (2.5 mL) at room temperature for 1 hour.[3] Subsequently, silver fluoride (AgF, 2.0 mmol) is added, and the reaction is stirred at 50 °C for 5 hours.[3] After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the N-trifluoromethylated product.[3]
Reaction Pathway Diagram
Caption: Reaction pathway for the one-pot synthesis of N-trifluoromethyl amines using CF3SO2Na.
Method 3: One-Pot Synthesis using the Bench-Stable Reagent (Me4N)SCF3 and AgF
This method provides a rapid, operationally simple, and highly selective route to trifluoromethylated amines at room temperature. It proceeds via a formal umpolung reaction, where the amine reacts with the SCF3- anion to form a thiocarbamoyl fluoride intermediate.[4]
Data Presentation
| Entry | Starting Amine | Product | Yield (%)[5] |
| 1 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 98 |
| 2 | 4-Methoxy-N-methylaniline | 4-Methoxy-N-methyl-N-(trifluoromethyl)aniline | 96 |
| 3 | Dibenzylamine | N,N-Dibenzyl-1,1,1-trifluoromethanamine | 94 |
| 4 | Tetracaine | N-CF3 Tetracaine | 97 |
| 5 | Sildenafil | N-CF3 Sildenafil | 88 |
Experimental Protocol
To a solution of the secondary amine (0.2 mmol) in a solvent like acetonitrile or dichloromethane (1.5 mL), tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3, 0.26 mmol, 46 mg) is added.[5] The mixture is stirred at room temperature, and the formation of the thiocarbamoyl fluoride intermediate is monitored (typically complete within 10 minutes to 1 hour).[5] Silver fluoride (AgF, 0.6 mmol, 76 mg) is then added directly to the mixture, and stirring is continued at room temperature for approximately 2 hours.[5] The reaction mixture is then filtered, and the solvent is evaporated. The crude product can often be purified by simple filtration through a short plug of silica gel.[5]
Logical Relationship Diagram
Caption: Logical steps in the one-pot synthesis of N-trifluoromethyl amines with (Me4N)SCF3.
Method 4: One-Pot Cascade Trifluoromethylation/Cyclization of Imides
This strategy allows for the synthesis of α-trifluoromethylated amine derivatives from tryptamine- and phenethylamine-derived imides. The reaction involves a selective monotrifluoromethylation followed by an acid-mediated cyclization.[6]
Data Presentation
| Entry | Starting Imide | Product | Yield (%)[7] |
| 1 | N-Phenethylsuccinimide | 1-(Trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-1-ol | 84 |
| 2 | N-(2-(1H-Indol-3-yl)ethyl)succinimide | 1-(Trifluoromethyl)-2,3,6,7,11,11a-hexahydro-1H-pyrrolo[3',4':3,4]pyrido[1,2-a]indol-1-ol | 82 |
| 3 | N-Phenethylglutarimide | 1-(Trifluoromethyl)-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-1(2H)-one | 78 |
| 4 | N-(2-(1H-Indol-3-yl)ethyl)glutarimide | 1-(Trifluoromethyl)-1,2,3,4,7,12-hexahydro-6H-pyrido[3',4':4,5]cyclohepta[1,2-b]indol-1-ol | 75 |
| 5 | N-Phenethylphthalimide | 5-(Trifluoromethyl)-6,10b-dihydro-5H-isoindolo[2,1-a]isoquinolin-5-ol | 80 |
Experimental Protocol
To a solution of the imide (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere, trifluoromethyltrimethylsilane (TMSCF3, 1.2 equiv) is added at 0 °C. A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv), is then added, and the reaction is stirred at room temperature until the formation of the hemiaminal intermediate is complete (monitored by TLC or NMR). Subsequently, a strong acid like methanesulfonic acid (5.0 equiv) is added, and the mixture is stirred at a higher temperature (e.g., 55 °C) for a few hours to facilitate the cyclization.[7] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the one-pot cascade trifluoromethylation/cyclization of imides.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot cascade trifluoromethylation/cyclization of imides: synthesis of α-trifluoromethylated amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of (4-(Trifluoromethyl)pyridin-3-yl)methanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the reduction of 3-cyano-4-(trifluoromethyl)pyridine.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield can stem from several factors, including incomplete reaction, formation of side products, or issues with the starting material. A systematic approach to troubleshooting is recommended.
Logical Troubleshooting Workflow
Identification of side products in trifluoromethylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to trifluoromethylpyridines?
A1: The two most common industrial methods for synthesizing trifluoromethylpyridines are:
-
Vapor-Phase Chlorination/Fluorination: This method typically starts with a picoline (methylpyridine) raw material. The methyl group is chlorinated to a trichloromethyl group, followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF) to form the trifluoromethyl group. Subsequent chlorination of the pyridine ring can be performed to obtain desired substitution patterns.[1][2] This can be a stepwise or a simultaneous process.[1][2]
-
Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, acyclic precursors, where one of the building blocks already contains the trifluoromethyl group.[1] A common example is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester (containing a CF3 group), an aldehyde, and a nitrogen donor like ammonia.[3][4][5]
Q2: What are the most common side products observed in the vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline?
A2: During the simultaneous vapor-phase chlorination and fluorination of 3-picoline, the formation of several side products is common. These include:
-
Polychlorinated Trifluoromethylpyridines: Over-chlorination of the pyridine ring can lead to the formation of dichloro- and trichloro-trifluoromethylpyridine isomers.[1][2]
-
Isomers of the Desired Product: Besides the main product, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), the isomeric 2-chloro-3-(trifluoromethyl)pyridine can also be formed as a minor product.
-
Incompletely Fluorinated Intermediates: Residual trichloromethyl or partially fluorinated (e.g., -CFCl2, -CF2Cl) groups on the pyridine ring can be present if the halogen exchange reaction is incomplete.
-
Decomposition Products: At the high temperatures required for vapor-phase reactions, both starting materials and products can decompose, leading to a variety of undesirable by-products and reduced yields.[6]
Q3: What side products can be expected in the Hantzsch synthesis of trifluoromethylpyridines?
A3: The Hantzsch synthesis initially produces a dihydropyridine intermediate, which is then oxidized to the final pyridine product.[3][5] Potential side products in this process when using trifluoromethylated building blocks can include:
-
Incomplete Oxidation: The dihydropyridine intermediate may not be fully converted to the aromatic pyridine, leading to its presence as an impurity.
-
Michael Adducts: The reaction proceeds through the formation of Michael adducts and enamines as key intermediates.[5] Incomplete reaction or side reactions of these intermediates can lead to various acyclic byproducts.
-
Unexpected Products: Variations in reactants and reaction conditions can sometimes lead to low yields and the formation of unexpected products.[3]
Q4: What analytical techniques are best suited for identifying and quantifying side products in trifluoromethylpyridine synthesis?
A4: A combination of chromatographic and spectroscopic techniques is generally employed for the comprehensive analysis of reaction mixtures:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds in the reaction mixture. It allows for the identification of isomers and polychlorinated byproducts based on their mass spectra and retention times.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for the structural elucidation of both the main product and any isolated impurities. 19F NMR is particularly useful for identifying different trifluoromethyl-containing species.
-
Liquid Chromatography-Solid Phase Extraction/NMR (LC-SPE/NMR): This hyphenated technique is excellent for the separation, isolation, and structural characterization of unknown impurities directly from the reaction mixture.
Troubleshooting Guides
Issue 1: High Levels of Polychlorinated Side Products in Vapor-Phase Synthesis
Cause: Excessive chlorination of the pyridine ring. This is often due to a high molar ratio of chlorine to the trifluoromethylpyridine substrate or an excessively high reaction temperature.[1][2]
Solution:
-
Optimize Chlorine Molar Ratio: Carefully control the stoichiometry of chlorine gas introduced into the reactor. A lower molar ratio of chlorine can help to minimize over-chlorination.
-
Control Reaction Temperature: Maintain the reaction temperature within the optimal range. Temperatures above 250°C can accelerate decomposition and the formation of undesirable byproducts.[6]
-
Catalytic Hydrogenolysis: Unwanted polychlorinated byproducts can often be converted back to the desired product by catalytic hydrogenolysis, which removes the excess chlorine atoms from the pyridine ring.[1][2]
Issue 2: Formation of Isomeric Byproducts
Cause: The substitution pattern on the starting picoline and the reaction conditions can influence the regioselectivity of the chlorination reaction, leading to the formation of different isomers.
Solution:
-
Choice of Starting Material: The inherent directing effects of the methyl/trifluoromethyl group and any existing substituents on the pyridine ring will dictate the position of chlorination. Selecting the appropriate starting isomer is crucial.
-
Catalyst Selection: In some cases, the choice of catalyst can influence the regioselectivity of the reaction.
-
Purification: Careful fractional distillation or chromatography is often necessary to separate the desired isomer from unwanted side products.
Issue 3: Incomplete Reaction in Cyclocondensation Synthesis
Cause: The cyclocondensation reaction may not go to completion due to several factors, including suboptimal reaction conditions, reagent quality, or steric hindrance.
Solution:
-
Optimize Reaction Conditions: Adjust the reaction temperature, time, and concentration of reactants. The use of microwave irradiation has been shown to improve reaction times and yields in some Hantzsch syntheses.[3]
-
Catalyst Choice: For the Hantzsch synthesis, various catalysts can be employed to improve yields, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[3]
-
Reagent Purity: Ensure that all starting materials, especially the aldehyde and β-ketoester, are of high purity.
-
Aromatization Step: Ensure complete oxidation of the dihydropyridine intermediate to the final pyridine product. A variety of oxidizing agents can be used, including ferric chloride, manganese dioxide, or potassium permanganate.[3]
Data Presentation
Table 1: Product Distribution in the Simultaneous Vapor-Phase Synthesis from 3-Picoline
| Product Type | Compound | Yield (GC Peak Area %) |
| Trifluoromethylpyridine (TF) | 3-(Trifluoromethyl)pyridine | 25.3 |
| Chloro(trifluoromethyl)pyridine (CTF) | 2-Chloro-5-(trifluoromethyl)pyridine | 45.1 |
| Chloro(trifluoromethyl)pyridine (CTF) | 2-Chloro-3-(trifluoromethyl)pyridine | 10.5 |
| Dichloro(trifluoromethyl)pyridine (DCTF) | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 10.2 |
| Dichloro(trifluoromethyl)pyridine (DCTF) | 2,5-Dichloro-3-(trifluoromethyl)pyridine | 5.6 |
| Dichloro(trifluoromethyl)pyridine (DCTF) | Other Isomers | 3.3 |
Data adapted from a representative industrial synthesis.
Table 2: Product Distribution in the Simultaneous Vapor-Phase Synthesis from Lutidines
| Starting Material | Product Type | Yield (GC Peak Area %) |
| 2,4-Lutidine | Chloro-bis(trifluoromethyl)pyridine | 78.8 |
| 2,5-Lutidine | Chloro-bis(trifluoromethyl)pyridine | 59.0 |
| 3,4-Lutidine | Chloro-bis(trifluoromethyl)pyridine | 60.0 |
| 3,5-Lutidine | Chloro-bis(trifluoromethyl)pyridine | 62.2 |
Data adapted from a representative industrial synthesis.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Trifluoromethylpyridine Synthesis Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Data Analysis:
-
Identify the main product and side products by comparing their mass spectra with a commercial library (e.g., NIST) and known standards.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Visualizations
Caption: Workflow for Synthesis, Analysis, and Troubleshooting.
Caption: Cause and Effect Diagram for Side Product Formation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determinations of polychlorinated biphenyl isomers by response factor calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solubility issues with fluorinated pyridine intermediates
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with fluorinated pyridine intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorinated pyridine intermediate poorly soluble?
A: Several factors, often stemming from the unique properties of fluorine, can contribute to poor solubility:
-
Increased Lipophilicity: The introduction of fluorine atoms can increase the molecule's lipophilicity (hydrophobicity), especially in fluoro-arenes, making it less soluble in polar or aqueous solvents.[1][2] The replacement of C-H bonds with C-F bonds increases the hydrophobic surface of the molecule.[3]
-
High Crystal Lattice Energy: The strong C-F bond and intermolecular interactions (like halogen bonds) can lead to a highly stable and rigid crystal lattice.[4][5][6] Overcoming this energy to dissolve the solid can be difficult, a common issue with highly crystalline compounds.[7]
-
Altered Basicity (pKa): Fluorine is a potent electron-withdrawing group. Its presence on the pyridine ring significantly decreases the basicity of the pyridine nitrogen.[3][8] This change in pKa can reduce solubility in acidic aqueous solutions where protonation would typically create a more soluble salt.
-
Molecular Symmetry: Highly symmetric molecules can pack more efficiently into a crystal lattice, increasing melting point and decreasing solubility. The position of fluorine substitution can influence this packing.[5][6]
Q2: My compound isn't dissolving in common solvents. What should I try first?
A: Start with a systematic solvent screening approach.
-
Assess Polarity: Consider the overall polarity of your intermediate. While fluorination increases lipophilicity, the pyridine nitrogen still offers polarity.
-
Initial Screen: Test solubility in a range of solvents with varying polarities. Common choices include:
-
Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
-
Non-Polar/Weakly Polar: Dichloromethane (DCM), Toluene, Ethyl Acetate (EtOAc)
-
-
Apply Gentle Heat: Many solubility issues can be overcome by gently warming the mixture. Always check the thermal stability of your compound first.
-
Use Co-solvents: If the compound is poorly soluble in a single solvent, a mixture (co-solvent) can be effective.[7] For example, a small amount of DMF or DMSO in DCM or MeCN can significantly boost solubility.
Q3: How does the number and position of fluorine atoms affect solubility?
A: The effect is context-dependent and not always intuitive.[3]
-
Number of Fluorines: Generally, increasing the number of fluorine atoms leads to an increase in lipophilicity (logD), which can decrease aqueous solubility.[3] For example, a trifluoromethyl (-CF3) group typically increases lipophilicity more than a single fluorine atom.[3]
-
Position of Fluorines: The position of fluorination impacts the molecule's dipole moment, crystal packing, and the pKa of the pyridine nitrogen.[4][5][9] Fluorination at the C-2 and C-4 positions can have a more pronounced effect on the nitrogen's basicity than at the C-3 position.[10] This can lead to significant, and sometimes counterintuitive, differences in solubility between isomers.[3]
Q4: What advanced techniques can I use for a particularly stubborn compound?
A: If standard methods fail, consider these solubility enhancement techniques, many of which are used in pharmaceutical development:
-
Solid Dispersions: The drug intermediate is dispersed in an inert, water-soluble carrier matrix (like polyethylene glycol or PVP) at a solid state.[11][12] This can be achieved through methods like solvent evaporation, melting, or hot-melt extrusion.[11][12][13]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7]
-
Co-crystallization: Forming a co-crystal with a benign, soluble co-former can alter the crystal lattice energy and improve solubility without changing the chemical structure of the intermediate.[14]
-
pH Adjustment: While fluorination reduces basicity, creating a salt is still a viable option if the pKa is in a workable range. Attempt to form a salt (e.g., hydrochloride, sulfate) to enhance aqueous solubility.
Q5: Are there any specific safety concerns with solvents for fluorinated intermediates?
A: Yes. While the intermediates themselves are generally stable, the reagents used in their synthesis can be hazardous. Be aware of solvent compatibility if you are performing a fluorination reaction.
-
Reagent-Solvent Incompatibility: Many electrophilic fluorinating reagents (e.g., F2, Selectfluor) can react violently and exothermically with common solvents like DMF, DMSO, and pyridine itself.[15]
-
Safe Solvents for Fluorination: Acetonitrile (MeCN), formic acid, and sulfuric acid have been reported as compatible with highly reactive F2/N2 mixtures.[15] Always consult the safety data sheet (SDS) for your specific fluorinating agent before choosing a solvent.
Data Presentation: Impact of Fluorination on Lipophilicity
The lipophilicity, often measured as the distribution coefficient (logD), is a key parameter influencing solubility. The following data illustrates how different fluorination patterns on a 2-(thioalkyl)pyridine scaffold affect its lipophilicity. A higher logD value indicates greater lipophilicity and generally lower aqueous solubility.
| Compound ID | R Group | logD at pH 7.4 | Change vs. Non-fluorinated |
| 1 | -SCH₃ | 1.69 | Reference |
| 2 | -SCF₂H | 1.95 | +0.26 |
| 3 | -SCF₃ | 2.13 | +0.44 |
Data summarized from a study on 2-(Thiofluoroalkyl)pyridines.[3]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[16]
Objective: To find the saturation concentration of a fluorinated pyridine intermediate at a constant temperature.
Materials:
-
Fluorinated pyridine intermediate (high purity)
-
Selected solvent (e.g., buffered solution pH 7.4, acetonitrile)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration device (e.g., 0.22 µm PTFE syringe filters)
-
Quantification instrument (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid intermediate to a vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.[16]
-
Place the vial in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, let the vials stand to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids.
-
Dilute the filtered sample with a known volume of solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.
Protocol 2: Analytical Quantification (UV-Vis Spectrophotometry)
This method is suitable if the intermediate has a UV chromophore and the solvent is transparent in that region.[16]
Objective: To determine the concentration of the intermediate in a solution.
Procedure:
-
Determine Maximum Absorbance (λmax):
-
Prepare a dilute solution of your intermediate.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
-
Prepare a Calibration Curve:
-
Create a concentrated stock solution of the intermediate with a precisely known concentration.
-
Perform a series of dilutions to create at least five standard solutions of decreasing, known concentrations.[16]
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration. The result should be a linear curve that follows the Beer-Lambert law.[16]
-
-
Analyze the Sample:
-
Measure the absorbance of your unknown (filtered and diluted) sample at λmax.
-
Use the equation of the line from your calibration curve (y = mx + c) to calculate the concentration of the unknown sample.[16]
-
Visualizations
Caption: A logical workflow for troubleshooting poor solubility of fluorinated pyridine intermediates.
Caption: Relationship between fluorine substitution and key physicochemical properties affecting solubility.
Caption: Experimental workflow for the Shake-Flask method to determine equilibrium solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
Optimizing temperature and catalyst for (4-(Trifluoromethyl)pyridin-3-yl)methanamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Trifluoromethyl)pyridin-3-yl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. Synthesis of this compound
A reliable synthesis of the starting material is crucial for the success of subsequent reactions. Below is a general protocol for the synthesis of this compound.
Experimental Protocol: Synthesis via Reduction of 4-(Trifluoromethyl)nicotinonitrile
A common route to this compound involves the reduction of 4-(trifluoromethyl)nicotinonitrile.
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile This intermediate can be synthesized from 3-cyano-4-chloropyridine through a trifluoromethylation reaction.
Step 2: Reduction to this compound The nitrile is then reduced to the primary amine.
Detailed Procedure:
-
Hydrogenation: In a high-pressure reactor, dissolve 4-(trifluoromethyl)nicotinonitrile in a suitable solvent such as methanol or ethanol.
-
Catalyst: Add a catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C). The catalyst loading is typically 5-10 mol%.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas (H₂) to 50-100 psi.
-
Temperature: Heat the reaction mixture to a temperature ranging from 25°C to 80°C.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
II. Amide Bond Formation
The primary amine functionality of this compound allows for its use in amide bond formation, a key reaction in the synthesis of many pharmaceutical compounds. However, the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can decrease the nucleophilicity of the amine, making these reactions challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is slow or gives a low yield. What are the common causes and solutions?
A1: The reduced nucleophilicity of the amine is the most likely cause. Here are several strategies to overcome this issue:
-
Choice of Coupling Reagent: Standard coupling reagents might not be effective. Consider using more potent activating agents.
-
Temperature Optimization: Increasing the reaction temperature can help to drive the reaction to completion.
-
Catalyst Addition: The addition of a catalyst can facilitate the reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Slow Reaction | Poor activation of the carboxylic acid. | Use a more powerful coupling reagent such as HATU, HBTU, or COMU. |
| Low nucleophilicity of the amine. | Increase the reaction temperature, typically between room temperature and 80°C. | |
| Catalyst poisoning or inhibition. | Ensure high purity of starting materials and solvents. Consider using a catalyst such as DMAP or a borane-pyridine complex. | |
| Side Product Formation | Racemization of the carboxylic acid. | Add a racemization suppressor like HOBt or HOAt to the reaction mixture. |
| Decomposition of starting materials or product. | Optimize the reaction temperature and time. Avoid excessive heating. |
Experimental Protocols for Amide Coupling
Protocol 1: Using HATU as a Coupling Reagent
-
In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60°C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Borane-Pyridine Catalyst
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in a high-boiling solvent such as xylene, add the borane-pyridine complex (5-10 mol%).
-
Heat the mixture to reflux (typically 110-140°C) and monitor the reaction.
-
After completion, cool the reaction mixture and purify directly by column chromatography.
Diagram: General Workflow for Amide Bond Formation
Caption: A simplified workflow for amide bond formation.
III. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and can be used to synthesize secondary and tertiary amines from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the reaction is not proceeding efficiently. What should I consider?
A2: Challenges in reductive amination with this substrate can arise from steric hindrance or the electronic properties of the reactants.
-
Choice of Reducing Agent: The choice of reducing agent is critical and depends on the reactivity of the carbonyl compound and the stability of the intermediate imine.
-
Reaction Conditions: pH and solvent can significantly influence the rate of imine formation and the effectiveness of the reduction.
-
Catalyst: For less reactive substrates, the addition of a catalyst can be beneficial.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient imine formation. | Add a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄). |
| Ineffective reduction of the imine. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). | |
| Formation of Byproducts | Reduction of the starting carbonyl compound. | Use a selective reducing agent that preferentially reduces the imine over the carbonyl, such as STAB. |
| Over-alkylation to form a tertiary amine (if a secondary amine is desired). | Use a 1:1 stoichiometry of the amine and carbonyl compound. |
Experimental Protocols for Reductive Amination
Protocol 1: Using Sodium Triacetoxyborohydride (STAB)
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2 to 24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Protocol 2: Catalytic Hydrogenation
-
In a pressure vessel, combine this compound (1.0 eq), the carbonyl compound (1.1 eq), and a hydrogenation catalyst (e.g., 10% Pd/C) in a solvent like ethanol or methanol.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Stir the reaction at room temperature or with gentle heating (up to 50°C) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify as needed.
Diagram: Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting guide for reductive amination reactions.
IV. N-Alkylation
Direct N-alkylation of this compound with alkyl halides can be used to introduce a variety of substituents. However, this reaction can be prone to over-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: How can I control the N-alkylation of this compound to favor mono-alkylation?
A3: Controlling the degree of alkylation is key.
-
Stoichiometry: Use of a slight excess of the amine relative to the alkylating agent can favor mono-alkylation.
-
Base: The choice of base is important. A mild, non-nucleophilic base is often preferred.
-
Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce over-alkylation.
| Issue | Potential Cause | Recommended Solution |
| Over-alkylation | High reactivity of the primary amine. | Use a 1:1 or slight excess of the amine to the alkyl halide. |
| Strong reaction conditions. | Use a milder base (e.g., K₂CO₃ instead of NaH) and a lower reaction temperature. | |
| Low Reactivity | Poor leaving group on the alkylating agent. | Use an alkyl iodide or bromide instead of a chloride. |
| Steric hindrance. | Increase the reaction temperature or use a more reactive alkylating agent. |
Experimental Protocol for N-Alkylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, filter off any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Diagram: Factors Influencing N-Alkylation Selectivity
Caption: Key factors influencing the selectivity of N-alkylation.
Stability and degradation pathways of (4-(Trifluoromethyl)pyridin-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of (4-(Trifluoromethyl)pyridin-3-yl)methanamine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity and stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For long-term storage, temperatures between 2-8°C are ideal. The compound is photosensitive and should be protected from light by using an opaque or amber-colored container.[1] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.[1]
Q2: What are the potential degradation pathways for this compound under experimental stress conditions?
A2: this compound can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis. The primary amine and the trifluoromethyl group on the electron-deficient pyridine ring are the most likely sites for degradation.
-
Hydrolytic Degradation: Under strong basic conditions, the trifluoromethyl group may undergo hydrolysis to form the corresponding carboxylic acid.
-
Oxidative Degradation: The primary aminomethyl group is susceptible to oxidation, which can lead to the formation of an imine, followed by hydrolysis to an aldehyde, or further oxidation to a carboxylic acid. N-oxide formation on the pyridine ring is also a possibility.
-
Photodegradation: Exposure to UV light can induce cleavage of the C-C bond between the pyridine ring and the aminomethyl group or cleavage of the C-F bonds.[2] The pyridine ring itself may also undergo complex photochemical reactions.[3]
Q3: Is the trifluoromethyl group on the pyridine ring stable?
A3: The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bond.[4] However, its stability can be influenced by the electronic nature of the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack, which could facilitate degradation under certain conditions, such as high pH.[5]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS), is the most effective way to monitor degradation. Such a method can separate the parent compound from its degradation products, allowing for the quantification of the parent compound's decay and the detection of new impurity peaks over time.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC/UPLC chromatogram during my experiment.
-
Question: What is the likely cause of these new peaks?
-
Answer: The appearance of new peaks strongly suggests that this compound is degrading under your experimental conditions. The identity of the degradants will depend on the specific stressors present (e.g., pH, temperature, light, presence of oxidizing agents).
-
-
Question: How can I identify these unknown peaks?
-
Answer: The most effective method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants, which helps in postulating their structures. For unequivocal structure elucidation, preparative HPLC can be used to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
-
-
Question: What steps can I take to prevent this degradation?
-
Answer:
-
Review Storage and Handling: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).[1]
-
Control Experimental Conditions:
-
pH: If working in solution, ensure the pH is maintained in a neutral to slightly acidic range, as basic conditions may promote hydrolysis.
-
Temperature: Avoid high temperatures. If heating is necessary, conduct a time-course study to determine the rate of degradation.
-
Light: Protect your experimental setup from light, especially UV radiation, by using amber glassware or covering it with aluminum foil.[2]
-
Atmosphere: If your reaction is sensitive to oxidation, degas your solvents and run the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Problem 2: The assay or potency of my this compound sample is lower than expected.
-
Question: Why might the assay value be low?
-
Answer: A low assay value indicates a loss of the parent compound. This is likely due to degradation that has occurred during storage or handling. It could also be due to the presence of impurities from the synthesis that were not initially detected.
-
-
Question: How can I confirm that degradation is the cause?
-
Answer: Use a validated stability-indicating HPLC or UPLC method to analyze your sample. The presence of degradation peaks that, when summed with the parent peak, account for the total initial area (mass balance) would confirm degradation. If no significant degradants are observed, consider the possibility of non-UV active degradants or highly volatile products.
-
-
Question: What is the recommended course of action for a sample with a low assay?
-
Answer:
-
Quarantine the batch: Do not use the material for critical experiments until the issue is resolved.
-
Re-analyze the sample: Confirm the low assay result with a fresh analysis.
-
Investigate storage history: Check the storage conditions and duration to identify any deviations from the recommendations.
-
Perform forced degradation: Subject a reference standard to stress conditions to generate a degradation profile. Compare this profile to the chromatogram of your sample to see if the impurity profiles match.
-
-
Proposed Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of this compound under different stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C. For analysis, dissolve the solid in the mobile phase to achieve a 0.5 mg/mL concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sampling and Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize the aliquot before analysis. Analyze all samples by a validated stability-indicating UPLC-MS/MS method.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Parent: To be determined by infusing a standard solution of this compound.
-
MRM Transitions for Degradants: To be determined from the analysis of stressed samples.
Quantitative Data Summary
The following tables present representative data on the stability of this compound under forced degradation conditions. This data is for illustrative purposes to indicate potential degradation trends.
Table 1: Degradation of this compound in Solution
| Stress Condition | Time (hours) | % Degradation (Representative) | Major Degradation Products (Proposed) |
| 0.1 M HCl (60°C) | 24 | < 5% | Minor unknown peaks |
| 0.1 M NaOH (60°C) | 24 | 15 - 25% | 3-(Aminomethyl)isonicotinic acid |
| 3% H₂O₂ (RT) | 24 | 10 - 20% | 4-(Trifluoromethyl)nicotinaldehyde, 4-(Trifluoromethyl)nicotinic acid |
| Photolytic (ICH Q1B) | 24 | 5 - 15% | Various photoproducts |
Table 2: Degradation of this compound in Solid State
| Stress Condition | Time (hours) | % Degradation (Representative) | Physical Observation |
| Thermal (80°C) | 24 | < 2% | No significant change |
| Thermal/Humidity (60°C/75% RH) | 24 | 2 - 5% | Slight discoloration may occur |
References
- 1. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent unwanted by-products during fluorination of picoline
Welcome to the technical support center for the fluorination of picoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted by-products during the fluorination of 2-, 3-, and 4-picoline. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the fluorination of picoline, offering potential causes and solutions in a question-and-answer format.
Issue 1: Formation of Regioisomers
-
Question: My reaction is producing a mixture of fluorinated picoline isomers. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge in the fluorination of substituted pyridines. The position of fluorination is influenced by the electronic and steric properties of the picoline isomer and the reaction conditions.
-
For 2-Picoline and 4-Picoline: The methyl group is an ortho-, para-directing activator. However, the nitrogen atom's electron-withdrawing effect deactivates the ring, particularly at the positions alpha and gamma to it. The interplay of these effects can lead to mixtures.
-
For 3-Picoline: The methyl group directs to the 2-, 4-, and 6-positions. The nitrogen deactivates the 2-, 4-, and 6-positions. This often leads to complex product mixtures.
Troubleshooting Steps:
-
Choice of Fluorinating Agent: Highly reactive reagents can be less selective. Consider using a milder electrophilic fluorinating agent. Selectfluor® is often a good choice for achieving high regioselectivity in many cases.[1]
-
Solvent Effects: The solvent can influence the stability of intermediates and the reactivity of the fluorinating agent. Experiment with solvents of varying polarity. Acetonitrile is a commonly used and often effective solvent for electrophilic fluorinations with Selectfluor®.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the product formed via the lowest activation energy pathway.
-
Use of Directing Groups: In some cases, temporary installation of a directing group can be employed to achieve the desired regioselectivity, although this adds extra steps to the synthesis.
-
Issue 2: Fluorination of the Methyl Group
-
Question: I am observing the formation of fluoromethylpyridine by-products. How can I prevent this side reaction?
-
Answer: Fluorination of the methyl group is a known side reaction, particularly with highly reactive fluorinating agents or under harsh conditions. The formation of 2-(fluoromethyl)pyridines has been observed during the fluorination of 2-methylpyridine derivatives with Selectfluor®.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Use the minimum effective amount of the fluorinating agent. An excess of the reagent can promote side reactions, including fluorination of the methyl group.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for C-H fluorination of the methyl group.
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to radical reactions, which can lead to substitution on the methyl group. N-fluorobis(trifluoromethanesulfonyl)imide has been used to prepare fluoromethylpyridines, suggesting it can promote this transformation.[2] Using a less reactive electrophilic fluorinating agent might suppress this side reaction.
-
Addition of a Base: In some cases, the presence of a mild, non-nucleophilic base can help to control the reaction environment and suppress side reactions. For instance, sodium carbonate is used to suppress the formation of unreactive pyridinium salts when using N-fluorobis(trifluoromethanesulfonyl)imide.[2]
-
Issue 3: Over-fluorination of the Picoline Ring
-
Question: My reaction is producing di- or poly-fluorinated picolines. How can I achieve mono-fluorination?
-
Answer: Over-fluorination occurs when the mono-fluorinated product is more reactive than the starting material or when the reaction conditions are too harsh.
Troubleshooting Steps:
-
Stoichiometry of the Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. Use of a slight excess (e.g., 1.1 equivalents) is common, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Stop the reaction as soon as the starting material is consumed to prevent further fluorination of the product.
-
Temperature Control: As with other side reactions, lower temperatures generally favor mono-substitution.
-
Issue 4: Low Yield and/or Decomposition of Starting Material
-
Question: The yield of my fluorinated picoline is low, and I observe significant decomposition of the starting material. What could be the cause?
-
Answer: Low yields and decomposition can result from several factors, including the strong oxidizing nature of some fluorinating agents and incompatible reaction conditions. Selectfluor®, for instance, is a strong oxidant.[2]
Troubleshooting Steps:
-
Choice of Fluorinating Agent: If using a highly oxidizing fluorinating agent, consider switching to a milder alternative.
-
Solvent Compatibility: Ensure your solvent is compatible with the fluorinating agent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[3]
-
Temperature Control: High temperatures can lead to the decomposition of both the starting material and the product. Maintain a controlled and optimized temperature throughout the reaction.
-
Inert Atmosphere: Some fluorination reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best fluorinating agent for the selective fluorination of picoline?
-
A1: The "best" agent depends on the desired product and the specific picoline isomer. For electrophilic fluorination of the aromatic ring, Selectfluor® is a popular choice due to its effectiveness, stability, and often good regioselectivity.[1] However, for specific applications, other reagents like elemental fluorine, N-fluoropyridinium salts, or silver(II) fluoride might be more suitable.
-
-
Q2: How does the position of the methyl group (2-, 3-, or 4-picoline) affect the fluorination outcome?
-
A2: The position of the methyl group has a significant impact on the regioselectivity of the reaction due to its electronic and steric effects, which influence the electron density of the pyridine ring at different positions. The interplay between the activating effect of the methyl group and the deactivating effect of the ring nitrogen determines the most likely positions for electrophilic attack.
-
-
Q3: Can I use nucleophilic aromatic substitution (SNAr) to fluorinate picoline?
-
A3: SNAr is generally not feasible for the direct fluorination of picoline itself. This type of reaction requires an electron-deficient aromatic ring and a good leaving group (like a halogen or a nitro group). Therefore, to use an SNAr approach, the picoline would first need to be substituted with a suitable leaving group.
-
-
Q4: Are there any safety precautions I should take when running fluorination reactions?
-
A4: Yes, safety is paramount. Many fluorinating agents are highly reactive and can be hazardous. Always consult the safety data sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the potential for exothermic reactions and have a plan for cooling the reaction if necessary. Some fluorinating agents can release toxic by-products, so proper quenching and work-up procedures are essential.
-
Quantitative Data Presentation
The following tables summarize the typical yields and by-product distribution for the fluorination of picoline under different conditions. Please note that these are representative examples, and results may vary depending on the specific experimental setup.
Table 1: Electrophilic Fluorination of Picoline Derivatives with Selectfluor®
| Picoline Isomer | Product(s) | By-product(s) | Yield (%) | Reference |
| 2-Methyl-5-nitro-pyridine derivative | 2-Methyl-3-fluoro-5-nitro-pyridine derivative | 2-(Fluoromethyl)-5-nitro-pyridine derivative | 10-52% (desired) 21-43% (by-product) | [2] |
| 4-Picoline | 2-Fluoro-4-methylpyridine | Not specified | Main product | [2] |
Note: The data for 2-methyl-5-nitro-pyridine derivative illustrates the potential for fluorination on the methyl group as a significant side reaction.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Picoline Derivative with Selectfluor®
This protocol is a general guideline for the electrophilic fluorination of a picoline derivative using Selectfluor®. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Picoline derivative (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equivalents)
-
Anhydrous acetonitrile (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the picoline derivative and anhydrous acetonitrile.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add Selectfluor® to the solution in one portion.
-
Stir the reaction mixture at room temperature, or heat as optimized for the specific substrate. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically when the starting material is consumed), quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated picoline.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting poor regioselectivity in picoline fluorination.
Diagram 2: Logic Diagram for Minimizing Methyl Group Fluorination
Caption: Minimizing fluorination of the picoline methyl group.
References
Purification of (4-(Trifluoromethyl)pyridin-3-yl)methanamine using column chromatography
Technical Support Center: Purification of (4-(Trifluoromethyl)pyridin-3-yl)methanamine
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of this compound using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound and related pyridine compounds.
| Issue | Question | Possible Causes & Troubleshooting Steps |
| Poor Separation / Tailing Peaks | My compound is streaking or tailing on the TLC plate and column, resulting in poor separation. Why is this happening and how can I fix it? | Cause: The basic amine and pyridine nitrogen in your compound are likely interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This acid-base interaction leads to tailing and poor resolution. Troubleshooting Steps: 1. Add a Basic Modifier: Incorporate a small amount of a competing base into your mobile phase to neutralize the acidic sites on the silica.[1] Common choices include: * 0.1-2% Triethylamine (Et₃N) * 0.1-2% Ammonia solution (added to the polar solvent, e.g., methanol) 2. Change Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider using a different stationary phase: * Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for basic compounds.[1] * Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds.[1] 3. Reversed-Phase Chromatography: If normal-phase chromatography fails, consider using a reversed-phase column (like C18) with a suitable mobile phase, such as acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid.[2] |
| Compound Not Eluting / Stuck on Column | I've run a large volume of a highly polar solvent, but my compound is not coming off the column. What should I do? | Cause: Your compound may be very polar, or it might have irreversibly bound to or degraded on the silica gel.[3] Troubleshooting Steps: 1. Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation occurs.[3] 2. Increase Solvent Polarity: Try a more aggressive solvent system. If you are using Ethyl Acetate/Hexane, switch to Dichloromethane/Methanol. A small amount of methanol can significantly increase the eluting power of the mobile phase.[3] 3. Use a Modifier: As mentioned above, adding triethylamine or ammonia can disrupt the strong interaction with the silica gel and help elute the compound.[1] 4. Check for Precipitation: Your compound may have precipitated at the top of the column if you used a loading solvent in which it is not very soluble and this solvent is immiscible with your mobile phase. |
| Low Compound Recovery | I've collected all the fractions, but the total yield of my purified compound is very low. Where did my compound go? | Cause: The compound may have degraded on the column, or it may have eluted in very dilute fractions that were not detected by TLC.[3] Troubleshooting Steps: 1. Confirm Stability: Perform a silica stability test as described above.[3] If the compound is unstable, you may need to use a deactivated silica gel, alumina, or a different purification technique.[3] 2. Concentrate Fractions: Combine and concentrate the fractions where you expected to find your compound. Sometimes the concentration is too low to be visible on a TLC plate without concentration.[3] 3. Check the First Fraction: The compound may have eluted very quickly (in the solvent front) if the initial mobile phase was too polar.[3] Always check the first few fractions collected. 4. Avoid Irreversible Adsorption: Using a basic modifier in the mobile phase can prevent irreversible binding of your amine to the silica gel.[1] |
| Co-elution of Impurities | I cannot separate my target compound from an impurity, even though they have different Rf values on the TLC plate. Why is this happening? | Cause: The loading technique or the column packing might be suboptimal. Overloading the column is a common cause. Troubleshooting Steps: 1. Optimize the Mobile Phase: Find a solvent system that gives a larger difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound is typically between 0.2 and 0.4. 2. Use Dry Loading: If your compound is not very soluble in the mobile phase, dissolving it in a stronger solvent for loading can cause band broadening and poor separation.[4] Instead, use the dry loading method: dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4] 3. Check Column Packing: Ensure your column is packed uniformly without any cracks or channels, which can lead to a non-uniform solvent front and mixed fractions. 4. Reduce Load Amount: Do not overload the column. A general rule of thumb is to load 1-5 g of crude material per 100 g of silica gel, but this can vary depending on the difficulty of the separation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended stationary phase for purifying this compound? | Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase. However, due to the basic nature of the compound, you may encounter tailing.[1] If this occurs, consider using neutral or basic alumina or amine-functionalized silica gel .[1] |
| Which mobile phase system should I start with? | A good starting point for many nitrogen-containing compounds is a gradient of Ethyl Acetate (EtOAc) in Hexanes . Based on the polarity observed on a TLC plate, you can adjust the ratio. For more polar compounds, a system of Methanol (MeOH) in Dichloromethane (DCM) is often effective. Crucially, for this specific amine, it is highly recommended to add 0.5-1% triethylamine (Et₃N) to the mobile phase to prevent peak tailing.[1] |
| How should I load my sample onto the column? | You have two main options: 1. Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the packed column.[4] This is suitable for samples that are readily soluble in the mobile phase. 2. Dry Loading: Dissolve the crude sample in a volatile solvent (like DCM or MeOH), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[4] Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the mobile phase and often results in better separation.[4] |
| How can I effectively monitor the separation? | Use Thin Layer Chromatography (TLC) . Before starting the column, find a solvent system that gives a good separation between your desired compound (ideally with an Rf of ~0.3) and any impurities. While running the column, collect fractions and spot them on a TLC plate alongside your crude material and a reference spot of the starting material, if available. Visualize the spots using a UV lamp (if your compound is UV active) and/or a chemical stain (e.g., potassium permanganate or ninhydrin for the amine). |
| My compound is a salt (e.g., hydrochloride). Can I purify it directly? | It is generally not advisable to run salts on a standard silica gel column. The salt will likely be highly polar and may not move from the origin. It is best to first neutralize the salt by performing a basic aqueous workup (e.g., with aqueous sodium bicarbonate), extracting the free base into an organic solvent (like EtOAc or DCM), drying the organic layer, and concentrating it before attempting column chromatography. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The mobile phase composition and column size should be adjusted based on the scale of the reaction and preliminary TLC analysis.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. For example, 95:4.5:0.5 Hexane:EtOAc:Et₃N.
-
Prepare a more polar mobile phase for flushing the column later (e.g., 80:19:1 Hexane:EtOAc:Et₃N).
-
Ensure all solvents are HPLC grade.
2. Column Packing (Slurry Method):
-
Select an appropriately sized glass column.
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.
-
Tap the column gently to help the silica pack evenly.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica bed. Never let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface.[4]
3. Sample Loading (Dry Loading Method Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add silica gel (approximately 10 times the weight of your crude material) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[4]
-
Carefully add the powder onto the layer of sand at the top of the packed column, creating an even layer.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column, ensuring the top layer is not disturbed.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
If the compound is slow to elute, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate).
5. Analysis and Product Isolation:
-
Develop the TLC plates with the collected fractions.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor separation in column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. Separation of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scale-Up Synthesis of Trifluoromethylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of trifluoromethylpyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of trifluoromethylpyridine derivatives, providing potential causes and actionable solutions in a question-and-answer format.
Category 1: Low Yield and Incomplete Conversion
Question: My reaction is showing low conversion of the starting material, resulting in a poor yield. What are the common causes and how can I improve it?
Answer: Low conversion is a frequent challenge during scale-up. The root cause often lies in suboptimal reaction conditions, reagent quality, or mass transfer limitations.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality:
-
Moisture Sensitivity: Many reagents used in trifluoromethylation are moisture-sensitive. Ensure all reagents and solvents are rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Impurities in starting materials or trifluoromethylating agents can inhibit the reaction or lead to side products. Verify the purity of your reagents by analytical techniques such as NMR or GC-MS.
-
Solvent Compatibility: Ensure the solvent is appropriate for the reaction and does not react with the reagents. For instance, some electrophilic fluorinating agents can react with solvents like DMF or pyridine.
-
-
Optimize Reaction Parameters:
-
Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Perform small-scale experiments to determine the optimal temperature range.
-
Pressure: For gas-phase reactions or those involving volatile reagents like anhydrous HF, pressure is a key parameter. Inadequate pressure can lead to incomplete reactions. Ensure your reactor is properly sealed and can maintain the required pressure.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in the formation of degradation products.
-
-
Address Mass Transfer Issues:
-
Stirring and Agitation: In larger reactors, inefficient stirring can lead to poor mixing of reactants, especially in heterogeneous reactions. Ensure the agitation speed is sufficient to maintain a homogeneous reaction mixture.
-
Catalyst Distribution: For reactions involving solid catalysts, ensure the catalyst is evenly distributed throughout the reaction mixture.
-
Category 2: Formation of Byproducts and Impurities
Question: My final product is contaminated with significant amounts of polychlorinated byproducts. How can I minimize their formation?
Answer: The formation of polychlorinated species is a common issue, particularly in vapor-phase chlorination/fluorination reactions.[2] Controlling the stoichiometry of the chlorinating agent and optimizing reaction conditions are key to minimizing these byproducts.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Molar Ratio of Chlorine: Carefully control the molar ratio of chlorine gas to the pyridine substrate. An excess of chlorine will favor the formation of di- and tri-chlorinated pyridines.[2]
-
Flow Rate: In continuous flow reactors, precisely control the flow rates of all gaseous reactants.
-
-
Optimize Reaction Conditions:
-
Temperature Gradient: In a multi-zone reactor, such as a fluidized bed reactor, optimizing the temperature profile can influence the product distribution. For instance, fluorination can be favored in one zone, while subsequent chlorination occurs in another.[2][3]
-
Catalyst Selection: The choice of catalyst can significantly impact selectivity. Experiment with different catalysts (e.g., metal fluorides, supported catalysts) to find one that favors the desired monochlorination.
-
-
Purification Strategy:
-
If the formation of polychlorinated byproducts is unavoidable, an efficient purification strategy is necessary. Fractional distillation under reduced pressure is often effective in separating isomers and compounds with different degrees of chlorination.
-
Question: I am observing the formation of regioisomers in my direct C-H trifluoromethylation reaction. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in direct C-H functionalization can be challenging. The position of trifluoromethylation is influenced by the electronic and steric properties of the pyridine ring and the reaction mechanism.
Troubleshooting Steps:
-
Choice of Trifluoromethylating Agent and Catalyst:
-
Different trifluoromethylating reagents (e.g., Togni's reagents, Umemoto's reagents, CF3SO2Cl) and catalyst systems (e.g., photoredox catalysts) can exhibit different regioselectivities.[4] Consult the literature for systems known to favor the desired isomer.
-
-
Use of Directing Groups:
-
Introducing a directing group on the pyridine ring can effectively guide the trifluoromethyl group to a specific position. The directing group can be removed in a subsequent step.
-
-
Reaction Conditions:
-
Solvent, temperature, and additives can influence the regioselectivity. A systematic screening of these parameters on a small scale can help identify conditions that favor the desired regioisomer.
-
Category 3: Purification Challenges
Question: I am struggling to purify my trifluoromethylpyridine derivative to the required purity (>99.5%). What are the best methods for large-scale purification?
Answer: Achieving high purity on a large scale requires a combination of optimized reaction conditions to minimize impurity formation and efficient purification techniques.
Recommended Purification Methods:
-
Fractional Distillation:
-
This is a common and effective method for separating volatile compounds with different boiling points, such as isomers or compounds with varying degrees of halogenation.
-
Optimization: Use a distillation column with a sufficient number of theoretical plates and optimize the reflux ratio to achieve the desired separation. Perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition of the product.
-
-
Melt Crystallization:
-
This technique is particularly useful for purifying solid compounds and can achieve very high purities. It involves partially melting the crude product and then slowly cooling it to allow for the formation of pure crystals.
-
Optimization: The cooling rate, final crystallization temperature, and sweating process (partial melting of the crystal surface to remove impurities) are critical parameters to control for optimal purification.
-
-
Recrystallization:
-
A standard technique for purifying solids. The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the industrial-scale production of trifluoromethylpyridine derivatives?
A1: The three main industrial-scale synthetic routes are:
-
Chlorine/Fluorine Exchange: This is a widely used method that involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with a fluorinating agent like hydrogen fluoride (HF) to yield the trifluoromethylpyridine.[2][3] This method is often cost-effective for large-scale production.
-
Cyclocondensation: This approach involves constructing the pyridine ring from acyclic precursors, one of which contains a trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoroacetoacetate and trifluoroacetic anhydride.[5] This method offers good control over the final substitution pattern.
-
Direct C-H Trifluoromethylation: This is a more modern approach that involves the direct introduction of a CF3 group onto the pyridine ring. While offering shorter synthetic routes, challenges in regioselectivity and the cost of some trifluoromethylating reagents can be limitations for large-scale production.[4]
Q2: What are the key safety precautions to consider when working with trifluoromethylating agents and fluorinating agents like HF on a large scale?
A2: Safety is paramount when handling these hazardous materials. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling anhydrous HF, specialized PPE is required.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood designed for handling corrosive and toxic gases.
-
Material Compatibility: Ensure all reactor materials and equipment are compatible with the reagents being used. For example, anhydrous HF is highly corrosive and requires specialized reactors (e.g., made of Monel or other resistant alloys).
-
Emergency Preparedness: Have emergency response equipment readily available, including safety showers, eyewash stations, and appropriate neutralizing agents (e.g., calcium gluconate for HF burns).
-
Waste Disposal: Follow strict protocols for the neutralization and disposal of all waste materials.
Q3: How can I choose the most suitable synthetic route for my target trifluoromethylpyridine derivative?
A3: The choice of synthetic route depends on several factors:
-
Desired Isomer: Some routes are better suited for the synthesis of specific isomers. For example, the starting picoline isomer in the chlorine/fluorine exchange route determines the position of the trifluoromethyl group.
-
Scale of Production: For large-scale industrial production, the cost and availability of starting materials are major considerations, often favoring the chlorine/fluorine exchange route. For smaller-scale synthesis or medicinal chemistry applications, the flexibility of cyclocondensation or direct C-H functionalization might be more advantageous.
-
Purity Requirements: The required purity of the final product will influence the choice of both the synthetic route and the subsequent purification methods.
-
Available Equipment: Some routes require specialized equipment, such as high-pressure reactors or photochemical reactors.
Data Presentation
Table 1: Comparison of Major Synthetic Routes for Trifluoromethylpyridine Derivatives
| Feature | Chlorine/Fluorine Exchange | Cyclocondensation | Direct C-H Trifluoromethylation |
| Starting Materials | Picolines, Chlorine, HF | Trifluoromethylated carbonyl compounds, enamines, etc. | Pyridine derivatives, CF3 source (e.g., Togni's reagent) |
| Typical Yield | 60-85% (overall) | 50-90% | 40-80% |
| Purity (crude) | Moderate to good | Good to high | Variable, often requires significant purification |
| Scale | Lab to Industrial | Lab to Pilot | Primarily Lab scale |
| Key Advantages | Cost-effective for large scale, readily available starting materials | High regioselectivity, good for complex derivatives | Shorter synthetic route, late-stage functionalization |
| Key Challenges | Formation of polychlorinated byproducts, handling of HF, high temperatures/pressures | Multi-step synthesis, availability of starting materials | Regioselectivity, cost of reagents, catalyst sensitivity |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Vapor-Phase Fluorination
Materials:
-
2-Chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Fluidized bed reactor with a suitable catalyst (e.g., Cr-based)
-
Nitrogen gas for purging
Procedure:
-
Reactor Preparation: The fluidized bed reactor is heated to the target temperature (e.g., 300-400 °C) under a stream of nitrogen.
-
Reactant Feed: A preheated stream of 2-chloro-5-(trichloromethyl)pyridine vapor is introduced into the reactor along with a controlled flow of anhydrous HF. The molar ratio of HF to the starting material is a critical parameter to be optimized.
-
Reaction: The reaction occurs as the reactants pass through the fluidized catalyst bed. The residence time in the reactor is controlled by the flow rates of the reactants.
-
Product Collection: The gaseous product stream exiting the reactor is cooled to condense the desired product and unreacted starting material. Gaseous byproducts (e.g., HCl) are scrubbed.
-
Purification: The crude liquid product is then purified by fractional distillation under reduced pressure to separate the 2-chloro-5-(trifluoromethyl)pyridine from any remaining starting material, intermediates, and polychlorinated byproducts.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Decision tree for selecting an appropriate synthetic route.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Technical Support Center: Best Practices for Handling and Storage of Aminopyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and effective use of aminopyridine compounds in experimental settings. The information is presented in a question-and-answer format to directly address specific issues and troubleshooting challenges.
Frequently Asked Questions (FAQs)
1. What are the general safety precautions for handling aminopyridine compounds?
Aminopyridine compounds are toxic and should be handled with care in a controlled laboratory environment.[1] Always work within a properly functioning chemical fume hood.[1] Personal protective equipment (PPE) is mandatory, including double-gloving with chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or chemical splash goggles.[1] Avoid creating dust or aerosols.[1]
2. How should I properly store aminopyridine compounds?
Store aminopyridine compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] Keep containers tightly closed and store them in a designated, locked cabinet.[1] Some aminopyridines are supplied as crystalline solids and should be stored at -20°C for long-term stability, where they can be stable for ≥4 years.[2]
3. What is the recommended procedure for preparing a stock solution of 4-aminopyridine (4-AP)?
4-Aminopyridine is soluble in several organic solvents and aqueous buffers.[2] For a stock solution, dissolve the crystalline solid in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to a concentration of approximately 30 mg/mL.[2] It is also soluble in water at 50 mg/mL, though heating may be necessary to achieve complete dissolution.[3] For aqueous solutions free of organic solvents, 4-AP can be dissolved directly in buffers like PBS (pH 7.2) to a concentration of about 30 mg/mL.[2] It is recommended to prepare fresh aqueous solutions daily.[2] If storage of a stock solution is necessary, it can be stored at -20°C for up to one month.[4]
Troubleshooting Guides
Experimental Challenges
Q1: I am observing inconsistent results in my electrophysiology experiments when using a 4-aminopyridine solution. What could be the cause?
Inconsistent results can stem from several factors related to the 4-AP solution:
-
Solution Instability: Aqueous solutions of 4-AP are not recommended for storage for more than one day.[2] Degradation of the compound can lead to variable effective concentrations. It is best to prepare fresh solutions for each experiment.
-
Precipitation: If a stock solution stored at low temperatures is not brought to room temperature and checked for precipitates before use, the actual concentration will be lower than intended.[4]
-
pH of the Solution: The blocking action of 4-AP on potassium channels can be pH-dependent. The uncharged form of 4-AP is thought to cross the cell membrane, while the cationic form is active intracellularly.[5] Ensure the pH of your experimental buffer is consistent.
Q2: My cell viability assay shows unexpected cytotoxicity in the control group treated with the vehicle for the aminopyridine compound. What should I check?
-
Solvent Toxicity: Organic solvents like DMSO can be toxic to cells at higher concentrations.[2] Ensure that the final concentration of the organic solvent in your cell culture medium is insignificant and consistent across all wells, including controls.[2]
-
Compound Purity: Verify the purity of your aminopyridine compound. Impurities from synthesis or degradation could contribute to cytotoxicity.
-
pH Shift: The addition of a concentrated stock solution might alter the pH of the culture medium. Check the pH after adding your compound and adjust if necessary.
Quantitative Data Summary
Table 1: Stability of Aminopyridine Compounds in Oral Capsule Formulations
| Compound | Formulation | Storage Conditions | Duration | Remaining Compound (%) |
| 4-Aminopyridine | 10 mg capsules with lactose or microcrystalline cellulose | Room Temperature (light protected) | 365 days | >94% |
Data sourced from a study on the chemical stability of 4-aminopyridine capsules.
Table 2: Solubility of 2-Aminopyridine in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| N-Methyl-2-pyrrolidone (NMP) | 273.15 | 453.2 |
| 313.15 | 698.4 | |
| N,N-Dimethylformamide (DMF) | 273.15 | 415.7 |
| 313.15 | 653.2 | |
| Methanol | 273.15 | 325.6 |
| 313.15 | 587.3 | |
| Ethanol | 273.15 | 287.9 |
| 313.15 | 521.8 | |
| n-Propanol | 273.15 | 211.5 |
| 313.15 | 456.7 | |
| n-Butanol | 273.15 | 187.6 |
| 313.15 | 412.3 | |
| Acetonitrile | 273.15 | 54.32 |
| 313.15 | 154.6 | |
| n-Hexane | 273.15 | 1.25 |
| 313.15 | 3.54 | |
| Cyclohexane | 273.15 | 0.89 |
| 313.15 | 2.87 |
Data extracted from a study on the solubility and solvent effect of 2-aminopyridine.[6]
Experimental Protocols
Protocol 1: Preparation of 4-Aminopyridine Stock Solution
Objective: To prepare a concentrated stock solution of 4-aminopyridine for use in cellular and electrophysiology experiments.
Materials:
-
4-Aminopyridine (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of 4-aminopyridine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or PBS to achieve the desired concentration (e.g., for a 10 mM stock solution from a 94.1 g/mol solid, add 1 mL of solvent to 0.941 mg of 4-AP).
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
For aqueous solutions, it is recommended to use them on the same day.[2] For DMSO stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[4]
Protocol 2: General Procedure for a Cell Viability (MTT) Assay
Objective: To assess the effect of an aminopyridine compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Aminopyridine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS in HCl or DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the aminopyridine compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of the aminopyridine compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.[7]
Visualizations
Diagram 1: Signaling Pathway of 4-Aminopyridine as a Potassium Channel Blocker
Caption: Mechanism of action of 4-Aminopyridine (4-AP) as a potassium channel blocker.
Diagram 2: Experimental Workflow for Assessing Aminopyridine Effects
Caption: General experimental workflow for studying the effects of aminopyridine compounds.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Aminopyridine (4-AP) | Kv channel Blocker | Hello Bio [hellobio.com]
- 5. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protocols.io [protocols.io]
Removing residual catalysts from (4-(Trifluoromethyl)pyridin-3-yl)methanamine reactions
Technical Support Center: Catalyst Removal
Introduction: The Critical Importance of Catalyst Removal
The synthesis of active pharmaceutical ingredients (APIs) like (4-(Trifluoromethyl)pyridin-3-yl)methanamine often relies on transition metal-catalyzed reactions, particularly those employing palladium (Pd), nickel (Ni), or rhodium (Rh). While essential for efficient bond formation, residual traces of these metals in the final API are a significant safety concern due to their inherent toxicity.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on such elemental impurities in drug products.[2][3][4] Therefore, developing a robust, scalable, and validated purification strategy is not merely a matter of chemical purity but a critical regulatory and safety requirement.[5][6]
This guide provides practical, field-proven answers to common challenges encountered by process chemists and researchers in removing these residual catalysts, with a specific focus on the unique chemical nature of nitrogen-containing heterocyclic compounds like our target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated this compound is off-color (grey, black, or pinkish). What's the likely cause?
Answer: This is a classic indicator of residual metal catalyst, often in a colloidal or nanoparticulate form. Palladium, for instance, frequently presents as "palladium black," a fine, dark grey or black powder that can be difficult to remove by standard filtration. The discoloration arises from the high surface area of these metal particles, which absorb visible light.
Causality: The pyridine nitrogen and the primary amine of your target molecule are both Lewis basic sites that can act as strong ligands, coordinating to the residual metal center.[7] This coordination can stabilize fine metal particles in solution, preventing their agglomeration and making simple filtration through mediums like Celite® often ineffective. The metal essentially "travels" with your product.
Q2: I've performed a standard silica gel column, but my ICP-MS analysis still shows palladium levels far exceeding the ICH Q3D limit of 10 ppm for oral exposure. Why isn't chromatography working?
Answer: This is a common and frustrating issue. There are two primary reasons for this failure:
-
Strong Product-Catalyst Interaction: As mentioned in Q1, the Lewis basic nitrogens in your molecule chelate strongly with the residual palladium. This interaction can cause the metal species to co-elute with your product during chromatography, as the metal is essentially "stuck" to the target molecule and shares its elution profile.
-
Inactive Catalyst Species: The residual metal may not be a single species. It can exist as oxidized Pd(II), reduced Pd(0), or complexed with ligands (e.g., phosphines). These different forms have varying affinities for silica gel and may not be effectively retained.
Expert Insight: Standard silica gel is often insufficient for this class of compounds. You must move beyond simple physisorption and employ a purification method based on chemisorption—where a strong, specific chemical bond is formed between a scavenger and the metal.
Q3: What are the primary strategies for catalyst removal, and how do I choose the right one?
Answer: The main strategies fall into three categories: scavenging, adsorption on activated carbon, and optimized crystallization/extraction. The choice depends on the specific metal, the scale of your reaction, cost constraints, and the stage of development.
-
Metal Scavengers: These are solid supports (typically silica or polymer-based) functionalized with groups that have a very high affinity for specific metals.[1][8] They are highly selective and effective but can be more expensive. This is often the go-to method for achieving very low ppm levels (<5 ppm) in final API steps.[9]
-
Activated Carbon: A cost-effective and widely used method for removing colored impurities and residual catalysts through adsorption.[10][11] It is less selective than functionalized scavengers and may lead to product loss if not optimized.[7] It is excellent for early-stage cleanup or for removing bulk catalyst residues.
-
Crystallization/Extraction: While traditional, these methods can be optimized. For example, adding a chelating agent like N-acetylcysteine or ethylenediaminetetraacetic acid (EDTA) to an aqueous wash can help "pull" the metal out of the organic phase.[12] Recrystallization can sometimes concentrate the metal in the mother liquor, but in other cases, it can trap impurities within the crystal lattice.[13]
The workflow below provides a decision-making framework for selecting the appropriate strategy.
Q4: How do I select the most effective metal scavenger for my process?
Answer: Scavenger selection should be data-driven. The best approach is to perform a screening study. Scavengers are designed with different functional groups tailored to bind specific metals based on Hard/Soft Acid/Base (HSAB) theory.
-
For Palladium (Pd) and other Platinum Group Metals (PGMs): These are soft metals. They bind most effectively to soft ligands. Thiol (sulfur-based) scavengers are the industry standard and are highly effective.[14] Other excellent options include scavengers based on trimercaptotriazine (TMT) or thiourea.[8][14]
-
For Nickel (Ni): Nickel is a borderline metal. Amine-based scavengers (like Trisamine) or scavengers with carboxylic acid or sulfonic acid groups (ion-exchange mechanism) can be very effective.
Screening Protocol:
-
Take a sample of your crude product solution.
-
Divide it into several vials.
-
To each vial, add a different scavenger (e.g., SiliaMetS® Thiol, MP-TMT, ISOLUTE® Si-Thiol) at a set number of equivalents (typically 5-10 eq.) relative to the initial catalyst loading.
-
Stir the vials at a controlled temperature (start with room temperature) for a set time (e.g., 4-16 hours).
-
Filter each sample and submit the filtrate for ICP-MS analysis.
-
The scavenger that provides the lowest residual metal level with minimal product loss is your lead candidate for scale-up.
Workflow & Data Presentation
Decision Workflow for Catalyst Removal Strategy
Caption: Decision tree for selecting a catalyst purification strategy.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Metals | Mechanism | Key Advantages |
| SiliaMetS® Thiol | -SH | Pd, Pt, Ru, Rh, Ag, Cu, Hg | Chemisorption (Soft-Soft) | High efficiency for Pd, industry standard.[14] |
| SiliaMetS® DMT | Dimercaptotriazine | Ru, Pd, Rh, Ir, Ni | Chemisorption (Chelation) | Excellent for Ru and hindered Pd complexes.[14] |
| ISOLUTE® Si-Trisamine | -NH2, -NH | Pd, Ni, Cu, Co, Cr | Chelation / Ion-Exchange | Good for Ni and other first-row metals.[8] |
| Activated Carbon | N/A | Broad Spectrum | Physisorption | Cost-effective for bulk removal, removes color.[10][15] |
Detailed Experimental Protocols
Protocol 1: Bulk Palladium Removal with Activated Carbon
This protocol is designed for an initial cleanup step when residual palladium levels are high (>100 ppm).
-
Preparation: Dissolve the crude this compound product in a suitable organic solvent (e.g., Methanol, Ethyl Acetate, Toluene) to a concentration of 5-10% (w/v).
-
Addition of Carbon: To the solution, add 5-10% (w/w) of powdered activated carbon relative to the mass of the crude product. Note: The optimal loading should be determined experimentally.
-
Adsorption: Stir the slurry at room temperature for 2-4 hours. For challenging cases, the temperature can be increased to 40-50°C, but monitor for potential product degradation.
-
Filtration: Prepare a pad of Celite® (diatomaceous earth) in a Büchner funnel. Filter the slurry through the Celite pad to remove the activated carbon. Wash the pad thoroughly with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to determine the post-treatment palladium concentration. Expect a reduction of 80-95% from the initial level.
Self-Validation: The success of this protocol is validated by the ICP-MS result. If levels are still high, a second treatment or proceeding to a scavenger polishing step is required.
Protocol 2: Polishing with Silica-Thiol Scavenger
This protocol is for a final polishing step to bring palladium levels below the required ICH limit (<10 ppm).
-
Preparation: Take the product solution from the previous step (or the initial crude if contamination is <100 ppm). Ensure the solution is free of particulates.
-
Scavenger Addition: Add a silica-thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. Use 4-8 molar equivalents relative to the residual palladium quantity determined by ICP-MS.
-
Scavenging: Stir the mixture at room temperature for 4-16 hours. Reaction kinetics are typically fast, but longer times ensure complete scavenging.[9]
-
Filtration: Remove the solid scavenger by simple filtration. Wash the scavenger cake with a small amount of fresh solvent.
-
Final Analysis & Isolation: Combine the filtrate and washes. Concentrate the solution to yield the purified product. Submit a final sample for ICP-MS analysis to confirm palladium levels are within specification.
Trustworthiness: This protocol is highly reliable for palladium removal. The solid-supported nature of the scavenger prevents leaching and ensures a clean final product upon simple filtration.[1][8]
References
- 1. silicycle.com [silicycle.com]
- 2. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. sopachem.com [sopachem.com]
- 10. qizhongcarbon.com [qizhongcarbon.com]
- 11. qizhongcarbon.com [qizhongcarbon.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. silicycle.com [silicycle.com]
- 15. evel.ee [evel.ee]
Validation & Comparative
Comparative Bioactivity of (4-(Trifluoromethyl)pyridin-3-yl)methanamine and its Isomeric Analogs: A Guide for Drug Discovery Professionals
For Immediate Release
This guide provides a comparative analysis of the potential bioactivity of (4-(Trifluoromethyl)pyridin-3-yl)methanamine and its isomeric analogs. The information presented is based on established principles of medicinal chemistry and extrapolated from published data on related trifluoromethylpyridine derivatives. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast array of pharmacological properties.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's therapeutic potential by improving metabolic stability, increasing lipophilicity, and augmenting binding affinity to biological targets.[2][3] This guide explores how the positional isomerism of the trifluoromethyl and methanamine substituents on the pyridine ring may influence the overall bioactivity profile of the molecule.
Isomeric Analogs under Comparison
For the purpose of this guide, we will compare the parent compound, this compound, with three of its positional isomers:
-
Compound A (Parent): this compound
-
Compound B: (2-(Trifluoromethyl)pyridin-3-yl)methanamine
-
Compound C: (5-(Trifluoromethyl)pyridin-3-yl)methanamine
-
Compound D: (6-(Trifluoromethyl)pyridin-3-yl)methanamine
Potential Bioactivity Profiles: A Comparative Overview
While specific experimental data for these exact isomers is not publicly available, we can infer potential bioactivities based on the extensive research into pyridine and trifluoromethylpyridine derivatives. These compounds are likely candidates for exhibiting anticancer, antimicrobial, and neurological activities.[1][2] The relative positions of the electron-withdrawing trifluoromethyl group and the basic methanamine group are expected to significantly impact their physicochemical properties and, consequently, their biological activity.
Table 1: Predicted Physicochemical and Bioactivity Profiles of Isomeric Analogs
| Compound | Isomer | Predicted pKa (Pyridine Nitrogen) | Predicted LogP | Potential Primary Bioactivity | Rationale for Predicted Bioactivity |
| A | (4-CF3, 3-CH2NH2) | Lower | Moderate | Kinase Inhibitor (Anticancer) | The 4-CF3 group strongly withdraws electron density, potentially influencing interactions with ATP-binding sites of kinases. The adjacent methanamine can form key hydrogen bonds. |
| B | (2-CF3, 3-CH2NH2) | Lower | Moderate | CNS Agent | The 2-CF3 group may enhance blood-brain barrier permeability. Positional arrangement could favor interaction with neurological targets. |
| C | (5-CF3, 3-CH2NH2) | Moderate | High | Antimicrobial Agent | The 5-CF3 group increases lipophilicity, which can aid in penetrating bacterial cell membranes.[2] |
| D | (6-CF3, 3-CH2NH2) | Lower | Moderate | Kinase Inhibitor (Anticancer) | Similar to Compound A, the trifluoromethyl group can influence kinase binding. The steric hindrance from the 6-position may offer selectivity for specific kinases. |
Note: The pKa and LogP values are qualitative predictions. Actual values would need to be determined experimentally.
Experimental Protocols for Bioactivity Screening
To validate the predicted bioactivities, a systematic experimental approach is necessary. The following are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The test compounds are then added at varying concentrations and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) are used.[4]
-
Broth Microdilution: The test compounds are serially diluted in a 96-well plate containing a suitable broth medium.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Methodologies and Pathways
To further elucidate the potential mechanisms of action, the following diagrams illustrate a general workflow for bioactivity screening and a hypothetical signaling pathway that could be targeted by these compounds.
References
The Strategic Value of (4-(Trifluoromethyl)pyridin-3-yl)methanamine in Fragment-Based Drug Design: A Comparative Guide
In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel, high-quality starting points for therapeutic programs. The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This guide provides an in-depth technical comparison of (4-(Trifluoromethyl)pyridin-3-yl)methanamine , a privileged building block, against other commonly employed fragments. We will dissect its unique structural and physicochemical properties, evaluate its performance potential through comparative data analysis, and provide field-proven experimental protocols for its application.
The Rationale for Privileged Fragments in FBDD
Fragment-based screening relies on the principle that smaller, less complex molecules can form more efficient and higher-quality interactions with a protein target.[1][2] These initial "hits," although often exhibiting weak binding affinity, provide a robust foundation for optimization into potent and selective drug candidates.[3] Privileged fragments are those scaffolds that are recurrently found in bioactive molecules, suggesting an evolutionary pre-disposition for interacting with biological targets. The pyridine ring is one such scaffold, frequently observed in FDA-approved drugs.[4]
The strategic selection of fragments is therefore paramount. Key metrics such as Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule, are crucial for prioritizing fragments that offer the most promising starting points for medicinal chemistry efforts.[2][5][6]
Profiling this compound: A Trifecta of Advantageous Features
This compound combines three key structural motifs that make it a particularly interesting building block for FBDD: the pyridine core, a trifluoromethyl group, and an aminomethyl substituent.
-
The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The aromatic nature of the ring allows for favorable π-stacking interactions with aromatic residues in the binding pocket.
-
The Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group can significantly enhance the properties of a drug candidate. It is a strong electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence its hydrogen bonding capabilities. The CF3 group can also improve metabolic stability by blocking potential sites of oxidation. Furthermore, its lipophilic nature can enhance membrane permeability and cell penetration.
-
The Aminomethyl (-CH2NH2) Substituent: This group provides a primary amine, which can act as a hydrogen bond donor or a basic center for salt-bridge formation. Crucially, the aminomethyl group serves as a versatile synthetic handle, providing a clear vector for fragment growing or linking strategies. The synthetic accessibility of 3-aminomethyl pyridines has been an area of active research, with modern methods enabling their efficient preparation.[7][8][9]
Comparative Analysis with Alternative Building Blocks
To objectively assess the value of this compound, we will compare its physicochemical properties with a selection of commercially available, structurally related fragments. These alternatives are chosen to represent common bioisosteric replacements and variations in substitution patterns.
Alternative Building Blocks:
-
Alternative 1 (Bioisostere - Chloro): (4-Chloropyridin-3-yl)methanamine
-
Alternative 2 (Bioisostere - Cyano): 3-(Aminomethyl)-4-cyanopyridine
-
Alternative 3 (Bioisostere - Isopropyl): (4-Isopropylpyridin-3-yl)methanamine
-
Alternative 4 (Positional Isomer): (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Physicochemical Property Comparison
The following table summarizes key calculated physicochemical properties for our target fragment and its alternatives. These properties are crucial for predicting a fragment's behavior in biological systems and its suitability for FBDD.
| Fragment | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 176.14 | 0.6 | 38.9 | 2 | 2 |
| (4-Chloropyridin-3-yl)methanamine | 142.59 | 1.1 | 38.9 | 2 | 2 |
| 3-(Aminomethyl)-4-cyanopyridine | 133.15 | 0.4 | 62.7 | 2 | 3 |
| (4-Isopropylpyridin-3-yl)methanamine | 150.22 | 1.5 | 38.9 | 2 | 2 |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine | 176.14 | 0.6 | 38.9 | 2 | 2 |
Data sourced from PubChem and calculated using standard algorithms.[10][11][12][13][14]
Analysis of Physicochemical Properties:
-
This compound exhibits a balanced profile, with a moderate cLogP and a TPSA value conducive to good cell permeability. Its molecular weight is well within the "Rule of Three" guidelines for fragments.
-
The chloro and isopropyl analogs show increased lipophilicity (higher cLogP), which could enhance binding in hydrophobic pockets but may also increase the risk of off-target effects.
-
The cyano analog has a significantly higher TPSA, suggesting increased polarity and potentially better aqueous solubility, but this may hinder membrane permeability.
-
The positional isomer , (4-(Trifluoromethyl)pyridin-2-yl)methanamine, shares identical calculated properties, highlighting that the key difference will lie in the 3D orientation of the aminomethyl vector for fragment growth.
Commercial Availability and Cost
A practical consideration in fragment library design is the accessibility and cost of the building blocks. A survey of major chemical suppliers reveals that all the compared fragments are commercially available. Pricing is generally comparable for small research quantities, although this can vary between suppliers.[10][11][15][16][17][18][19][20][21][22][23]
Experimental Data and Case Studies: A Look at Performance
Case studies in the development of inhibitors for targets such as kinases and bromodomains frequently feature substituted pyridine scaffolds.[4][24][25][26][27][28][29] For instance, in kinase inhibitor design, the pyridine ring often serves as a hinge-binding motif, and substituents on the ring are systematically varied to optimize potency and selectivity.[24][26][27][28][30]
In a hypothetical fragment screening campaign against a kinase target, one might expect the following outcomes based on the fragments' properties:
-
This compound would be a strong contender due to its balanced properties and the ability of the CF3 group to form favorable interactions in specific sub-pockets.
-
The chloro analog might also show good activity, as chlorine is a common bioisostere for the trifluoromethyl group.
-
The isopropyl analog could be effective if the target has a larger hydrophobic pocket.
-
The cyano group, with its linear geometry and hydrogen bond accepting capability, could offer a different binding mode and SAR trajectory.
The choice of the optimal fragment will ultimately depend on the specific topology and chemical environment of the target protein's binding site.
Experimental Protocols for Fragment Screening and Validation
To empirically determine the performance of this compound and its alternatives, a robust experimental workflow is essential. The following are standard, field-proven protocols for fragment screening and hit validation.
Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting and quantifying biomolecular interactions in real-time without the need for labels.
Workflow for SPR-based Fragment Screening:
Caption: Workflow for SPR-based fragment screening.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Fragment Preparation: Prepare stock solutions of each fragment (e.g., at 100 mM in DMSO) and create a dilution series in the running buffer.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface. Monitor the change in response units (RU) to detect binding.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (KD).
-
Hit Prioritization: Rank the fragments based on their binding affinity and ligand efficiency.
Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.
Workflow for Crystallographic Fragment Screening:
Caption: Workflow for X-ray crystallographic fragment screening.
Step-by-Step Protocol:
-
Protein Crystallization: Obtain well-diffracting crystals of the target protein.
-
Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 10-50 mM) for a defined period.
-
Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement.
-
Binding Mode Analysis: Carefully examine the electron density maps to unambiguously identify the bound fragment and its interactions with the protein.
Conclusion and Future Perspectives
This compound represents a highly valuable building block for fragment-based drug design. Its unique combination of a pyridine scaffold for key polar interactions, a trifluoromethyl group for modulating physicochemical properties and metabolic stability, and a synthetically tractable aminomethyl handle for fragment elaboration makes it a versatile and powerful tool for drug discovery.
While direct comparative data in the literature is sparse, analysis of its physicochemical properties and SAR trends from related series suggests that it is a high-potential fragment for a wide range of protein targets. The provided experimental protocols offer a robust framework for empirically evaluating its performance against other building blocks in your specific FBDD campaigns. As the field of FBDD continues to evolve, the strategic use of such privileged and well-designed fragments will be instrumental in the discovery of the next generation of therapeutics.
References
- 1. Straightforward hit identification approach in fragment-based discovery of bromodomain-containing protein 4 (BRD4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembridge.com [chembridge.com]
- 4. Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
- 11. chemimpex.com [chemimpex.com]
- 12. precisepeg.com [precisepeg.com]
- 13. echemi.com [echemi.com]
- 14. sincerechemical.com [sincerechemical.com]
- 15. [4-(Trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride | 1380300-26-4 | FFC30026 [biosynth.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 3-Amino-4-chloropyridine | 20511-15-3 | FA17569 [biosynth.com]
- 18. 3-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. calpaclab.com [calpaclab.com]
- 20. 3-Amino-4-chloropyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 21. 4-Cyanopyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 22. 4-Isopropylpyridine price,buy 4-Isopropylpyridine - chemicalbook [chemicalbook.com]
- 23. 100-48-1 Cas No. | 4-Cyanopyridine | Apollo [store.apolloscientific.co.uk]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Design and synthesis of novel brd4-targeting molecules with computer-assisted fbdd - American Chemical Society [acs.digitellinc.com]
- 30. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to Validating Synthesized Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides an objective comparison of X-ray crystallography against other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of synthesized derivatives. We present supporting experimental data, detailed methodologies, and visual workflows to empower informed decisions in your research.
The precise arrangement of atoms within a synthesized molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is paramount. While several techniques can provide structural information, single-crystal X-ray crystallography is often considered the "gold standard" for its ability to provide a definitive, high-resolution three-dimensional model of a molecule.[1] However, the choice of analytical method should be guided by the specific research question, the nature of the synthesized compound, and available resources.
At a Glance: Performance Comparison
The following table summarizes the key performance metrics of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of validating synthesized small molecule derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity through chemical bonds, 3D structure in solution, dynamic information | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Crystalline solid | Solution | Gas phase (after ionization) |
| Resolution | Atomic (typically 0.5 - 1.5 Å)[2][3] | Atomic-level detail on local environments, but overall lower resolution than crystallography[4] | High mass resolution (can distinguish between molecules with very similar masses)[5][6] |
| Sample Amount | Micrograms to milligrams (ideal crystal size 0.1-0.3 mm)[1][7] | Milligrams (typically >1 mg for 1H, >25 mg for 13C)[8] | Picograms to micrograms |
| Experiment Time | Hours to days (including crystal growth and data collection)[9][10][11] | Minutes to hours per experiment (a full suite of experiments can take a day or more)[9] | Seconds to minutes per sample[12][13][14] |
| Cost |
|
| $ -
|
| Key Advantage | Unambiguous 3D structure determination | Provides structural and dynamic information in solution | High sensitivity and speed, provides molecular formula |
| Key Limitation | Requires a single, high-quality crystal | Can be challenging for complex or poorly soluble molecules | Indirect structural information, doesn't provide stereochemistry |
Relative cost is denoted by $,
,and
$ for low, medium, and high, respectively.
Experimental Protocols: A Detailed Look
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional map of electron density within a molecule, from which the precise atomic positions can be determined.[1]
Methodology:
-
Crystallization: The first and often most challenging step is to grow a single, well-ordered crystal of the synthesized derivative.[1] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[25] The ideal crystal should be 0.1-0.3 mm in size and free of significant defects.[1][7]
-
Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of X-rays, often from a synchrotron source for higher intensity.[26] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][27]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.[26] The phases of the diffracted X-rays are then determined, often using direct methods for small molecules.[28] This information is used to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[26]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[16][17][29]
Methodology:
-
Sample Preparation: A few milligrams of the purified synthesized derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 1-10 mg/mL. The solution is then transferred to an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are typically performed.
-
1D NMR (¹H, ¹³C): Provides information about the types and numbers of different protons and carbons.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the 3D structure and stereochemistry.[30]
-
-
Structure Elucidation: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to assemble the molecular structure.
Mass Spectrometry: Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental formula of a compound.[21][24]
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for synthesized derivatives include Electrospray Ionization (ESI) and Electron Impact (EI).
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[6][31]
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide clues about its structure.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical pathways in structural validation, the following diagrams have been generated using Graphviz.
References
- 1. process-nmr.com [process-nmr.com]
- 2. mdpi.com [mdpi.com]
- 3. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. youtube.com [youtube.com]
- 6. zefsci.com [zefsci.com]
- 7. Mass Spectrometer Costs: How Much Should You Budget? [excedr.com]
- 8. enovatia.com [enovatia.com]
- 9. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. excillum.com [excillum.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. flex.flinders.edu.au [flex.flinders.edu.au]
- 15. xray.chem.wisc.edu [xray.chem.wisc.edu]
- 16. Fees | X-Ray Diffraction (XRD) Facility [xrd.science.oregonstate.edu]
- 17. quora.com [quora.com]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. XRD pricing & Services | X-Ray Diffraction Facility [sites.utexas.edu]
- 20. numegalabs.com [numegalabs.com]
- 21. bhu.ac.in [bhu.ac.in]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Rates | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 24. Rates [pharmacy.umaryland.edu]
- 25. iucr.org [iucr.org]
- 26. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 29. anuchem.weebly.com [anuchem.weebly.com]
- 30. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 31. Video: Mass Analyzers: Common Types [jove.com]
A Comparative Analysis of Inhibitors Derived from Different Trifluoromethylpyridine Scaffolds: A Guide for Drug Discovery Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This powerful combination offers a unique confluence of properties—enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth comparative analysis of inhibitors derived from the three principal positional isomers of trifluoromethylpyridine: 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine. We will explore the nuances of their synthesis, delve into their structure-activity relationships (SAR), and present a comparative assessment of their performance as inhibitors of key biological targets, supported by experimental data.
The Trifluoromethyl Advantage on a Pyridine Core
The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature deactivates the pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This enhanced metabolic stability often translates to a longer in vivo half-life. Furthermore, the lipophilicity of the CF3 group can improve membrane permeability and binding affinity to target proteins.[2][5] The position of the CF3 group on the pyridine ring significantly influences the molecule's overall properties and its interactions with biological targets, creating a rich landscape for inhibitor design.
Comparative Analysis of Inhibitors from Different Trifluoromethylpyridine Scaffolds
This section will provide a comparative overview of inhibitors derived from 2-, 3-, and 4-trifluoromethylpyridine scaffolds, focusing on their primary biological targets and inhibitory potencies.
Inhibitors Derived from 2-Trifluoromethylpyridine Scaffolds
The 2-trifluoromethylpyridine scaffold is a common feature in a number of kinase inhibitors. The proximity of the trifluoromethyl group to the nitrogen atom can influence the basicity of the pyridine ring and the orientation of substituents, which can be critical for target engagement.
One notable example is a series of potent epidermal growth factor receptor (EGFR) inhibitors.[6] For instance, compound 10j from a 2-amino-4-(trifluoromethyl)pyridine series has demonstrated exceptional potency against the U87-EGFRvIII glioblastoma cell line, outperforming established EGFR inhibitors like Osimertinib and Lazertinib.[6]
Inhibitors Derived from 3-Trifluoromethylpyridine Scaffolds
The 3-trifluoromethylpyridine scaffold is another key building block in the development of targeted therapies. The electronic influence of the CF3 group at the 3-position can modulate the reactivity of the pyridine ring and the binding interactions of the inhibitor.
Derivatives of 3-(trifluoromethyl)pyridine have been explored as inhibitors of various kinases, including those in the PI3K/mTOR pathway. The unique electronic and steric properties conferred by the 3-CF3 group can be leveraged to achieve high potency and selectivity.
Inhibitors Derived from 4-Trifluoromethylpyridine Scaffolds
The 4-trifluoromethylpyridine scaffold has been successfully incorporated into several approved drugs and clinical candidates. The CF3 group at the 4-position exerts a strong electron-withdrawing effect, which can significantly impact the molecule's properties.
Bimiralisib (PQR309), a potent pan-PI3K and mTOR inhibitor, features a 2-amino-4-(trifluoromethyl)pyridine moiety.[6] This compound has advanced to clinical trials, highlighting the therapeutic potential of this scaffold.
Performance Data of Representative Inhibitors
To facilitate a direct comparison, the following table summarizes the inhibitory activities of representative compounds derived from different trifluoromethylpyridine scaffolds against their primary targets.
| Compound ID | Scaffold | Target | Assay | IC50 | Reference |
| Compound 10j | 2-Amino-4-(trifluoromethyl)pyridine | EGFRvIII | Cell-based | < 1 nM | [6] |
| Bimiralisib | 2-Amino-4-(trifluoromethyl)pyridine | PI3K/mTOR | Biochemical | PI3Kα: 3.3 nM, mTOR: 15 nM | [6] |
| Compound 11g | 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | Cell-based (HCT116) | 1.52 µM | [6] |
Signaling Pathways Targeted by Trifluoromethylpyridine-Based Inhibitors
A deeper understanding of the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they target.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9] Mutations in BRAF are common in many cancers, making it a key therapeutic target.
Caption: The BRAF/MEK/ERK signaling pathway and the point of inhibition by trifluoromethylpyridine-based BRAF inhibitors.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and division.[10][11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Caption: The EGFR signaling pathway and the point of inhibition by trifluoromethylpyridine-based EGFR inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1][12][13][14][15] Aberrant activation of this pathway is frequently observed in cancer.
Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of trifluoromethylpyridine-based inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the inhibitory activity of compounds against a target kinase.[16][17][18]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Experimental workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of inhibitors on cancer cell proliferation.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The trifluoromethylpyridine scaffold is a highly privileged motif in modern drug discovery, enabling the development of potent and selective inhibitors against a range of therapeutic targets. While this guide provides a comparative analysis based on available data, it is evident that a more direct head-to-head comparison of inhibitors derived from the 2-, 3-, and 4-trifluoromethylpyridine scaffolds against the same panel of targets under identical assay conditions would be highly valuable. Such studies would provide a clearer understanding of the subtle yet significant influence of the trifluoromethyl group's position on inhibitor performance.
Future research should focus on expanding the chemical space around each scaffold and conducting comprehensive profiling of these compounds, including their pharmacokinetic properties and in vivo efficacy. The continued exploration of trifluoromethylpyridine-based inhibitors holds great promise for the development of next-generation targeted therapies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ulab360.com [ulab360.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. broadpharm.com [broadpharm.com]
- 22. clyte.tech [clyte.tech]
Structure-activity relationship (SAR) studies of (4-(Trifluoromethyl)pyridin-3-yl)methanamine analogs
A Comprehensive Guide to the Structure-Activity Relationship of (4-(Trifluoromethyl)pyridin-3-yl)methanamine Analogs as Kinase Inhibitors
Introduction
This compound and its derivatives represent a promising scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors for anticancer therapies. The trifluoromethyl group on the pyridine ring significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug-like characteristics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their inhibitory activity against key kinases involved in cancer progression.
Data Presentation: SAR of Kinase Inhibitors
The following table summarizes the structure-activity relationship of a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea analogs as inhibitors of Kinase Insert Domain-containing Receptor (KDR), a key receptor tyrosine kinase involved in angiogenesis.[1][2] The data is extracted from a study that systematically explored the impact of substitutions on the pyridin-3-yl moiety.[1][2]
| Compound ID | R Group (Substitution on the 2-amino group of the pyridine ring) | KDR Inhibitory Activity (IC50, µM) |
| Hit Compound | -H | > 50 |
| 5a | -CH2-(quinolin-4-yl) | 0.0689 |
| 5b | -CH2-(6-fluoroquinolin-4-yl) | 0.045 |
| 5c | -CH2-(6,8-difluoroquinolin-4-yl) | 0.033 |
| 5d | -CH2-(6-chloroquinolin-4-yl) | 0.051 |
| 5e | -CH2-(7-chloroquinolin-4-yl) | 0.041 |
| 5f | -CH2-(6-methoxyquinolin-4-yl) | 0.082 |
| 5g | -CH2-(7-methoxyquinolin-4-yl) | 0.075 |
| 5h | -CH2-(isoquinolin-1-yl) | 0.123 |
| 5i | -CH2-(pyridin-4-yl) | 0.215 |
| 5j | -CH2-(pyridin-3-yl) | 0.341 |
| 5k | -CH2-(pyridin-2-yl) | 0.582 |
Key SAR Observations:
-
Introduction of a Urea Moiety: The core structure incorporating a urea linkage between the this compound and a substituted phenyl ring is crucial for activity.
-
Substitution at the 2-amino Position: Introducing a substituent at the 2-amino group of the pyridine ring dramatically increases the inhibitory potency against KDR.[1]
-
Aromatic Substituents: Large aromatic substituents, particularly quinoline derivatives, are well-tolerated and lead to high potency.[1][2]
-
Effect of Halogenation on Quinoline Ring: Fluorine and chlorine substitutions on the quinoline ring generally enhance the inhibitory activity, with the 6,8-difluoro analog (5c ) being the most potent in this series.[1]
-
Position of Pyridyl Substituent: When a pyridylmethyl group is used as the substituent, the position of the nitrogen atom in the pyridine ring influences activity, with the 4-pyridyl analog (5i ) being more potent than the 3-pyridyl (5j ) and 2-pyridyl (5k ) analogs.[1]
Experimental Protocols
General Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea Analogs
The synthesis of the target compounds generally involves a multi-step process. A key step is the reaction of a substituted 2-aminopyridine-3-carbaldehyde with an appropriate amine to form a Schiff base, which is then reduced to the corresponding methanamine. This intermediate is subsequently reacted with a substituted phenyl isocyanate to yield the final urea derivatives. The starting materials and reagents are commercially available or can be synthesized using established literature procedures.[3]
In Vitro Kinase Inhibitory Assay (KDR)
The inhibitory activity of the synthesized compounds against the KDR kinase is typically evaluated using a standard enzymatic assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human KDR enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the KDR enzyme, the substrate, and the test compound in a microplate well.
-
Detection: After incubation for a specified time at a controlled temperature, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or ELISA-based techniques.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and development of kinase inhibitors, from initial hit identification to lead optimization.
Caption: A simplified workflow for kinase inhibitor drug discovery.
Generic Kinase Signaling Pathway
This diagram depicts a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) like KDR.
Caption: A generic receptor tyrosine kinase signaling pathway.
References
- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Trifluoromethyl Group
Introduction: The Privileged Role and Inherent Challenges of the Trifluoromethyl Group
In the landscape of modern drug discovery, few functional groups are as ubiquitous and impactful as the trifluoromethyl (CF3) group. Its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and influencing receptor binding affinity.[1][2] The exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) renders the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[1] This metabolic blockade is a cornerstone of its utility, often used to replace metabolically labile moieties like a methyl group, thereby increasing a drug's half-life and reducing patient dose.[3][4]
However, the very properties that make the CF3 group attractive can also present significant challenges. Its high lipophilicity (Hansch π value of +0.88) can contribute to poor solubility, off-target toxicity, and undesirable pharmacokinetic profiles.[1] Furthermore, the strong electron-withdrawing nature of the CF3 group can drastically alter the pKa of nearby functionalities, which may be detrimental to target engagement. Consequently, the strategic replacement of the trifluoromethyl group with a suitable bioisostere—a substituent that retains the desired biological activity while modulating physicochemical properties in a favorable direction—is a critical exercise in modern medicinal chemistry.
This guide provides a comparative analysis of prominent and emerging bioisosteric replacement strategies for the CF3 group. We will delve into the physicochemical benchmarks of the CF3 group, compare it against key alternatives with supporting data, provide actionable experimental protocols, and offer a strategic framework for selecting the optimal replacement for your drug discovery program.
The Trifluoromethyl Group: A Physicochemical Benchmark
To intelligently replace the CF3 group, one must first understand its defining characteristics. It is not merely a "stable methyl group"; it is a unique entity with a distinct steric and electronic footprint.
| Property | Typical Value/Characteristic | Impact on Drug Properties |
| Lipophilicity (π) | +0.88 | Increases membrane permeability; can also increase metabolic clearance and off-target effects.[1] |
| Electronic Effect (σm) | +0.43 | Strong electron-withdrawing group; deactivates aromatic rings to oxidative metabolism.[5] |
| Steric Size (Van der Waals) | Similar to an ethyl group, smaller than isopropyl. | Influences binding pocket interactions; generally well-tolerated.[6] |
| Metabolic Stability | Very high | Highly resistant to CYP-mediated oxidation, blocking metabolic hotspots.[1][4][5] |
| Hydrogen Bond Acceptor | Weak | The fluorine atoms can act as weak H-bond acceptors. |
| pKa Modulation | Lowers the pKa of adjacent amines/acids | Can significantly impact the ionization state of the molecule at physiological pH.[7] |
A Comparative Guide to Prominent CF3 Bioisosteres
The selection of a bioisostere is a multi-parameter optimization problem. The ideal replacement depends entirely on the specific liabilities of the parent CF3-containing molecule that need to be addressed.
The Pentafluorosulfanyl (SF5) Group: The "Super Trifluoromethyl"
The pentafluorosulfanyl (SF5) group has emerged as a fascinating, albeit synthetically challenging, replacement for the CF3 group.[3][8] It is generally considered more lipophilic, more electron-withdrawing, and sterically larger than the CF3 group.
Rationale for Use: The SF5 group can be explored when the goal is to maximize electron-withdrawing effects and metabolic stability beyond what the CF3 group offers, or to probe larger regions of a binding pocket.[8][9]
Comparative Data:
| Property | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) | Rationale for Change |
| Lipophilicity (π) | +0.88 | +1.50 | The SF5 group significantly increases lipophilicity. |
| Electronic Effect (σp) | +0.54 | +0.68 | SF5 is a stronger electron-withdrawing group. |
| Calculated Volume (ų) | ~44.3 | ~79.2 | The SF5 group is considerably larger, sterically equivalent to a tert-butyl group.[9][10] |
Field-Proven Insights & Case Studies: A direct comparison of CF3 and SF5 bioisosteres in a series of inhibitors for the AAA ATPase p97 yielded surprising results. While the SF5 group is often considered a "super-CF3," its analogue was the least active compound in the series, with a >400-fold loss in potency compared to other analogues.[8][9] In this case, the trifluoromethoxy (OCF3) derivative was biochemically a closer match to the parent CF3 compound.[8] This underscores a critical lesson: bioisosteric replacement is not a simple plug-and-play operation. The nuanced interplay of sterics, electronics, and solvation can lead to unexpected structure-activity relationships (SAR).[8]
Nitrogen-Containing Heterocycles: Modulating Polarity and pKa
Five-membered heterocycles like pyrazoles and oxadiazoles are frequently used as replacements for groups attached to an aromatic ring. They can mimic the vector and electronic properties of the CF3 group while offering opportunities to modulate solubility and introduce new interaction points.
Rationale for Use: This strategy is often employed to reduce lipophilicity and introduce hydrogen bond acceptors or donors, thereby improving the overall ADME profile of a compound.
Comparative Data (Illustrative Example: Phenyl-CF3 vs. Phenyl-pyrazole):
| Property | Phenyl-CF3 | 3-Phenyl-1H-pyrazole | Rationale for Change |
| cLogP | ~2.9 | ~1.8 | Significant reduction in lipophilicity. |
| Polar Surface Area | 0 Ų | ~28 Ų | Introduces polarity and H-bonding capacity. |
| Metabolic Stability | High | Generally high, but depends on substitution. | Can offer comparable stability while improving solubility. |
Field-Proven Insights & Case Studies: In the development of inhibitors for histone deacetylase (HDAC), trifluoromethylketones (TFMKs) were identified as potent alternatives to hydroxamates but suffered from rapid metabolic reduction in vivo.[11][12] To overcome this, researchers designed trifluoropyruvamides (TFPAs), incorporating an additional electron-withdrawing amide group. This modification stabilized the hydrated form of the ketone, preventing its metabolic reduction and improving the overall stability of the pharmacophore.[11][12] This example highlights how flanking the core CF3-containing moiety with other functional groups, including those within a heterocyclic context, can be a powerful strategy to mitigate specific metabolic liabilities.
The Nitro (NO2) Group: A Classic Electronic Mimic
While often considered an undesirable functional group in drug candidates due to potential toxicity and metabolic liabilities, the nitro group is a strong electron-withdrawing group and has been successfully replaced by the CF3 group, and vice-versa, in certain contexts.
Rationale for Use: The CF3 group is often considered a more "drug-like" replacement for a nitro group, aiming to improve metabolic stability and reduce safety concerns while retaining the necessary electronic properties for biological activity.
Field-Proven Insights & Case Studies: In the development of positive allosteric modulators (PAMs) for the CB1 cannabinoid receptor, the initial lead compounds featured an aliphatic nitro group.[13][14][15] Recognizing the potential liabilities of this group, a bioisosteric replacement with a CF3 group was investigated. The resulting CF3-bearing compounds were generally more potent than their nitro equivalents and demonstrated significantly improved in vitro metabolic stability.[13][14][15][16] The lead CF3 analogue showed promising efficacy in an in vivo model of neuropathic pain, validating the success of this replacement strategy.[13][14]
Strategic Selection of a Bioisostere: A Decision-Making Framework
The choice of a bioisostere should be a hypothesis-driven process based on the specific liabilities of your lead compound. The following decision tree illustrates a logical approach to selecting a suitable replacement.
Experimental Protocols
Trustworthy data is the foundation of any successful drug discovery campaign. The following protocols are provided as self-validating systems for comparing the metabolic stability of your compounds.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the intrinsic clearance (CLint) of a compound, providing a quantitative measure of its susceptibility to metabolism by Phase I enzymes like CYPs.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes. By incubating a test compound with microsomes and an NADPH regenerating system (which provides the necessary cofactors for enzyme activity), we can simulate hepatic metabolism in vitro. The rate of disappearance of the parent compound over time is used to calculate its metabolic stability.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of your test compound and control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
HLM Suspension: Thaw pooled Human Liver Microsomes (final concentration 20 mg/mL) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.
-
-
Incubation Procedure:
-
Add 94 µL of the HLM suspension (1 mg/mL) to each well of a 96-well plate.
-
Add 1 µL of the test compound working solution (diluted from stock to 100 µM in buffer) to the wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 5 µL of the pre-warmed Cofactor Solution to each well.[4]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 100 µL of an ice-cold stop solution (e.g., Acetonitrile with an internal standard). The 0-minute time point, where the stop solution is added before the cofactor, serves as the initial concentration baseline.[4]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate Half-life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg protein/mL])
-
Experimental Workflow Diagram:
Conclusion and Future Outlook
The trifluoromethyl group remains a pillar of modern medicinal chemistry, prized for its ability to confer metabolic stability and modulate electronic properties.[1][7] However, its associated liabilities, particularly high lipophilicity, necessitate a deep understanding of bioisosteric replacement strategies. Groups like pentafluorosulfanyl, heterocycles such as pyrazoles, and even classic mimics like the nitro group offer a rich toolbox for medicinal chemists to fine-tune their drug candidates.
The case studies discussed herein reveal that there is no universal "best" replacement. The success of a bioisosteric swap is highly context-dependent, influenced by the specific binding pocket and the overall molecular properties.[8] A data-driven approach, grounded in quantitative assays like the microsomal stability protocol detailed above, is paramount. As synthetic methodologies for introducing novel fluorinated motifs continue to advance, the palette of available bioisosteres will undoubtedly expand, providing even more sophisticated tools for designing the next generation of safe and effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. blumberginstitute.org [blumberginstitute.org]
- 11. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Ligands Derived from Pyridinylmethanamine Scaffolds for Amine Oxidase Selectivity
For Immediate Release
This guide provides a detailed cross-reactivity and selectivity profile of ligands derived from pyridinylmethanamine scaffolds, with a focus on their inhibitory activity against human lysyl oxidase-like 2 (LOXL2). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of selective enzyme inhibitors, particularly for applications in fibrosis and oncology.
The strategic incorporation of motifs like the trifluoromethyl group into pyridine rings has been a key strategy in modern drug design to enhance properties such as metabolic stability and target affinity. This guide uses (2-chloropyridin-4-yl)methanamine as a case study to compare its selectivity against other amine oxidases and alternative, less selective inhibitors.
Data Presentation: Cross-Reactivity Profiling
The inhibitory activities of various pyridinylmethanamine derivatives and a reference compound, β-aminopropionitrile (BAPN), were assessed against a panel of human amine oxidases. The resulting IC50 values, which represent the concentration of the ligand required to inhibit 50% of the enzyme's activity, are summarized in the table below. Lower values indicate higher potency.
| Compound ID | Chemical Name | hLOXL2 IC50 (µM) | hLOX IC50 (µM) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | hSSAO IC50 (µM) | Selectivity (LOX/LOXL2) |
| 1 | (2-chloropyridin-4-yl)methanamine | 0.126 | >100 | >100 | >100 | >100 | >794-fold |
| 2 | (pyridin-4-yl)methanamine | 1.22 | >100 | >100 | >100 | >100 | >82-fold |
| 3 | (2-(trifluoromethyl)pyridin-4-yl)methanamine | 0.531 | >100 | >100 | >100 | >100 | >188-fold |
| 4 (Alternative) | β-aminopropionitrile (BAPN) | 0.066 | 0.051 | >100 | >100 | >100 | ~1-fold |
Data sourced from a study on small molecule LOXL2 inhibitors.[1][2][3]
Key Findings
-
High Selectivity of (2-chloropyridin-4-yl)methanamine: Compound 1 demonstrates exceptional selectivity for LOXL2, with an IC50 value of 126 nM.[2][3] It shows no significant inhibitory activity against the closely related lysyl oxidase (LOX) or other tested amine oxidases (MAO-A, MAO-B, SSAO) at concentrations up to 100 µM.[1][2][3] This represents a greater than 794-fold selectivity for LOXL2 over LOX.
-
Impact of Trifluoromethyl Group: The inclusion of a trifluoromethyl group in Compound 3 results in potent LOXL2 inhibition (IC50 = 531 nM) while maintaining high selectivity over other amine oxidases.[1]
-
Comparison with Non-Selective Inhibitor: The alternative compound, BAPN, is a potent inhibitor of both LOXL2 and LOX, with IC50 values of 66 nM and 51 nM, respectively.[4] This lack of selectivity makes it a useful tool for studying the broad effects of LOX family inhibition but limits its therapeutic potential where specific targeting of LOXL2 is desired.[4][5]
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against human amine oxidases.
Amine Oxidase Inhibition Assay (Amplex Red Method)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium borate, pH 8.2).
-
Enzyme Solution: Dilute recombinant human LOXL2, LOX, MAO-A, MAO-B, or SSAO to a predetermined optimal concentration in the assay buffer.
-
Substrate Solution: Prepare a stock solution of the appropriate substrate (e.g., 1,5-diaminopentane for LOXL2/LOX) in the assay buffer.
-
Detection Reagent: Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP) in the assay buffer.
-
Test Compounds: Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 96-well black, flat-bottom plate.
-
Add 25 µL of the enzyme solution to each well and incubate for a specified pre-incubation period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of a solution containing the substrate and the Amplex Red/HRP detection reagents.
-
Monitor the fluorescence intensity (excitation ~540 nm, emission ~590 nm) every minute for 30-60 minutes at 37°C using a plate reader. The production of H2O2 by the amine oxidase activity is coupled by HRP to the oxidation of Amplex Red, generating the fluorescent product resorufin.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity) and a control with a known potent inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the experimental workflow for selectivity profiling and the biological pathway in which LOXL2 is involved.
Caption: Workflow for Amine Oxidase Selectivity Profiling.
Caption: LOXL2 Signaling Pathway in ECM Remodeling.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Positional Isomerism of Trifluoromethylpyridines: A Comparative Analysis of Binding Performance
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The position of this strongly electron-withdrawing group can significantly influence the electronic distribution within the pyridine ring, thereby altering its interaction with biological targets. This guide provides a comparative overview of 2-, 3-, and 4-trifluoromethylpyridine isomers in the context of binding assays, supported by experimental data from literature and detailed experimental protocols.
Influence of Isomerism on Binding Affinity: A Data-Driven Insight
A study on zinc(II) complexes of trifluoromethyl-pyridine carboxylic acids demonstrated that isomeric differences in the ligand structure lead to different coordination modes and, consequently, varied binding activities with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA)[1]. Two complexes, one with a 5-(trifluoromethyl)pyridine-2-carboxylic acid ligand (related to the 3-trifluoromethylpyridine scaffold) and another with a 4-(trifluoromethyl)nicotinic acid ligand (a derivative of 4-trifluoromethylpyridine), were synthesized and evaluated.
| Complex (Ligand) | Biological Target | Binding Constant (L·mol⁻¹) | Key Observation |
| [Zn(5-(trifluoromethyl)pyridine-2-carboxylate)₂(H₂O)₂] | BSA | 10⁵–10⁶ | Showed higher binding efficacy towards both BSA and CT-DNA.[1] |
| [Zn(4-(trifluoromethyl)nicotinate)₂(H₂O)₂] | BSA | 10⁵–10⁶ | The difference in binding efficacy was attributed to structural variations.[1] |
| [Zn(5-(trifluoromethyl)pyridine-2-carboxylate)₂(H₂O)₂] | CT-DNA | Not specified | Binding occurred via intercalation.[1] |
| [Zn(4-(trifluoromethyl)nicotinate)₂(H₂O)₂] | CT-DNA | Not specified | Binding occurred via intercalation.[1] |
Table 1: Comparative Binding Data of Trifluoromethylpyridine-based Zinc(II) Complexes.[1]
The study concluded that the N, O-chelated structure formed by the 5-(trifluoromethyl)pyridine-2-carboxylic acid ligand resulted in a higher binding efficacy compared to the N, O-monodentate coordination of the 4-(trifluoromethyl)nicotinic acid ligand. This suggests that the relative positioning of the trifluoromethyl group and other functional groups is critical for establishing favorable interactions with the binding site.
Structure-Activity Relationship and General Principles
The position of the trifluoromethyl group on the pyridine ring influences its electronic properties, which in turn affects its ability to participate in various non-covalent interactions that are crucial for ligand-receptor binding.
-
2-Trifluoromethylpyridine: The CF3 group is adjacent to the nitrogen atom, which significantly lowers the basicity of the pyridine nitrogen. This can weaken or alter hydrogen bonding interactions where the pyridine nitrogen acts as a hydrogen bond acceptor. However, the proximity of the CF3 group can also introduce favorable steric or hydrophobic interactions.
-
3-Trifluoromethylpyridine: With the CF3 group at the meta-position relative to the nitrogen, the inductive electron-withdrawing effect is still significant, reducing the basicity of the pyridine nitrogen, though generally to a lesser extent than the 2-isomer. This positioning can influence the overall dipole moment of the molecule and its interaction with polar and non-polar residues in a binding pocket.
-
4-Trifluoromethylpyridine: The CF3 group is at the para-position, exerting a strong electron-withdrawing effect through both induction and resonance. This significantly reduces the electron density on the pyridine nitrogen, making it a weaker hydrogen bond acceptor. The linear orientation of the substituent relative to the nitrogen may be advantageous for binding in narrow, deep pockets.
Experimental Protocols: Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound (in this case, trifluoromethylpyridine isomers or their derivatives) to a target receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds and subsequently calculate their binding affinity (Ki).
Materials:
-
Biological target (e.g., purified receptor, cell membrane preparation)
-
Radiolabeled ligand (a compound known to bind to the target with high affinity)
-
Unlabeled test compounds (2-, 3-, and 4-trifluoromethylpyridine derivatives)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radiolabeled ligand in a suitable solvent.
-
Prepare serial dilutions of the unlabeled test compounds over a wide concentration range.
-
Prepare the biological target at a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and biological target only) and non-specific binding (radioligand, biological target, and a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the biological target with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflow and Signaling Pathways
Caption: Workflow for a competitive radioligand binding assay.
References
Safety Operating Guide
Safe Disposal of (4-(Trifluoromethyl)pyridin-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (4-(Trifluoromethyl)pyridin-3-yl)methanamine is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes a trifluoromethyl group and a pyridine ring, this compound is classified as hazardous waste and necessitates careful handling and disposal in accordance with local, state, and federal regulations.[1][2] Adherence to the following procedures is essential to mitigate risks and ensure compliant waste management.
Hazard Identification and Personal Protective Equipment (PPE)
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[2][3] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[2][3] |
| Eye Damage/Irritation | Risk of serious eye damage.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][4] |
Mandatory Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5] |
| Eye Protection | Safety goggles or a face shield.[2][6] |
| Body Protection | A laboratory coat is required.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][5] |
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] this compound is a halogenated organic compound and must be disposed of accordingly.[8]
Step-by-Step Collection Protocol:
-
Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; glass or high-density polyethylene are suitable options.[2][5]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., "Toxic," "Irritant").[2][9]
-
Waste Transfer : Carefully transfer the waste chemical into the designated container, avoiding splashes or the creation of dust if in solid form.[7][9]
-
Segregation :
-
Solid Waste : Collect in a designated solid hazardous waste container.[7]
-
Liquid Waste (Solutions) : Collect in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate. Halogenated organic waste must be collected separately from non-halogenated solvents.[8]
-
-
Container Sealing : Securely seal the container when not in use.[7]
Storage and Disposal
The storage and final disposal of the collected hazardous waste must be conducted in compliance with institutional and regulatory guidelines.
Storage and Disposal Procedures:
-
Storage : The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area.[1][9] This area should be away from heat sources and incompatible materials such as strong oxidizing agents and acids.[1][10]
-
Waste Pickup : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7] Never pour this chemical down the drain or dispose of it with regular trash.[5]
-
Decontamination of Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill and Exposure Response:
| Emergency | Procedure |
| Spill | Evacuate the immediate area and ensure it is well-ventilated.[7] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][5] Carefully collect the spilled material and absorbent into a hazardous waste container.[7][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water and seek medical attention.[6][11] |
| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[6][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[6][12] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. aaronchem.com [aaronchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (4-(Trifluoromethyl)pyridin-3-yl)methanamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4-(Trifluoromethyl)pyridin-3-yl)methanamine. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield.[4][5] | Protects against splashes and potential vapors that can cause severe eye damage.[1][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] Consider double-gloving. | Prevents skin contact which can lead to severe burns.[1][3] |
| Body | Chemical-resistant laboratory coat, apron, or coveralls.[4] | Protects against skin exposure from spills or splashes. |
| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors and particulates.[4][5] | Required if there is a risk of generating dust, aerosols, or if working outside a fume hood.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Safe Handling and Operational Plan
A systematic approach is essential when working with this compound. The following workflow outlines the key steps for safe handling from preparation to disposal.
Experimental Protocol for Handling:
-
Preparation:
-
Chemical Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When handling, do not eat, drink, or smoke.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area.[1][7]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
-
Spills: Evacuate the area. Wear full PPE, including respiratory protection, for cleanup. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste.
-
Disposal Plan
Waste containing this compound must be treated as hazardous waste.[8] Improper disposal can pose a significant risk to the environment.
Disposal Protocol:
-
Waste Collection:
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless compatibility has been verified. For example, keep chlorinated and non-chlorinated solvent waste separate.[4]
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name and associated hazards.
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
References
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
